Technical Documentation Center

Pyrimidine, hexahydro-1,3-dimethyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrimidine, hexahydro-1,3-dimethyl-
  • CAS: 10556-96-4

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Profiling of 1,3-Dimethyl-1,3-diazinane: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, scalable, and high-purity syntheses of saturated nitrogen-containing heterocycles. 1,3-Dimethyl-1,3-diazinane (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, scalable, and high-purity syntheses of saturated nitrogen-containing heterocycles. 1,3-Dimethyl-1,3-diazinane (also known as 1,3-dimethylhexahydropyrimidine, CAS: 10556-96-4) is a cyclic formaldehyde aminal that serves as a highly versatile building block in organic synthesis. It is heavily utilized as a precursor for cyclic thioureas and acts as a critical model compound for studying axial/equatorial conformational equilibria and the anomeric effect in polyamine systems.

This whitepaper details the mechanistic causality, self-validating experimental protocols, and advanced applications for the synthesis of 1,3-dimethyl-1,3-diazinane, ensuring high-fidelity reproducibility for drug development professionals and synthetic chemists.

Mechanistic Causality & Reaction Dynamics

The synthesis of 1,3-dimethyl-1,3-diazinane is driven by the double condensation of N,N'-dimethyl-1,3-propanediamine with formaldehyde . Rather than a simple one-step fusion, this is a nucleophilic cascade governed by strict thermodynamic and kinetic principles.

  • Primary Nucleophilic Attack : The secondary amine nitrogen of the diamine attacks the highly electrophilic carbonyl carbon of formaldehyde.

  • Hemiaminal Formation & Dehydration : Proton transfer yields a transient hemiaminal. Under the reaction conditions, this intermediate rapidly dehydrates (loss of H2​O ) to form a highly reactive, electrophilic iminium ion.

  • Intramolecular Cyclization : The pendant secondary amine acts as an internal nucleophile, attacking the iminium carbon. Because six-membered ring formation is entropically favored and kinetically rapid, the hexahydropyrimidine ring acts as a thermodynamic sink, driving the equilibrium forward.

Mechanism A N,N'-dimethyl-1,3-propanediamine C Hemiaminal Intermediate A->C + Formaldehyde Nucleophilic Attack B Formaldehyde B->C D Iminium Ion Intermediate C->D - H2O Dehydration E 1,3-dimethyl-1,3-diazinane (Target) D->E Intramolecular Cyclization

Caption: Mechanistic pathway from diamine precursor to the 1,3-dimethyl-1,3-diazinane target.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a causality statement explaining the why behind the chemistry, followed by a validation checkpoint to confirm success before proceeding.

Reagents Required
  • N,N'-dimethyl-1,3-propanediamine : 10.2 g (100 mmol)

  • Formaldehyde (37% aqueous solution) : 8.1 g (~100 mmol)

  • Sodium Chloride (NaCl) : Solid, for salting out

  • Dichloromethane (DCM) : 75 mL, for extraction

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ) : For drying

Step-by-Step Methodology

Step 1: Reagent Preparation & Thermal Control Charge a 100 mL round-bottom flask equipped with a magnetic stirrer with N,N'-dimethyl-1,3-propanediamine. Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Causality: The condensation reaction is highly exothermic. Without strict thermal control, the localized heat can cause the volatilization of formaldehyde (altering stoichiometry) and promote intermolecular oligomerization over the desired intramolecular cyclization.

Step 2: Electrophile Addition Begin dropwise addition of the 37% aqueous formaldehyde solution over a period of 30 minutes. Maintain vigorous stirring.

  • Validation Checkpoint 1: Monitor the internal temperature; it must not exceed 15 °C. The solution should remain clear but will exhibit a slight increase in viscosity.

Step 3: Cyclization Phase Remove the ice bath and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C). Continue stirring for 3 hours to ensure complete conversion of the hemiaminal intermediate to the closed-ring aminal.

Step 4: Phase Separation & Extraction Add solid NaCl to the reaction mixture until the aqueous layer is fully saturated. Extract the mixture with DCM (3 x 25 mL).

  • Causality: 1,3-dimethyl-1,3-diazinane is a highly polar organic molecule with significant water solubility. "Salting out" the aqueous phase drastically increases the partition coefficient in favor of the organic solvent, maximizing your isolated yield.

Step 5: Drying & Concentration Combine the organic extracts and dry over anhydrous Na2​SO4​ . Filter the drying agent and remove the DCM under reduced pressure using a rotary evaporator.

  • Validation Checkpoint 2: Perform a crude 1H NMR. You should observe the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of a distinct singlet at ~3.1 ppm, corresponding to the N−CH2​−N methylene protons of the diazinane ring.

Step 6: Distillation Purify the crude liquid via fractional distillation under reduced pressure.

  • Validation Checkpoint 3: Collect the main fraction. The pure product will distill as a clear, colorless liquid.

Workflow S1 1. Reagent Preparation Cool diamine to 0-5°C S2 2. Formaldehyde Addition Dropwise, control exotherm S1->S2 S3 3. Cyclization Phase Stir at 25°C for 3 hours S2->S3 S4 4. Phase Separation Salt out (NaCl) & extract (DCM) S3->S4 S5 5. Drying & Filtration Anhydrous Na2SO4 S4->S5 S6 6. Distillation Fractional distillation S5->S6

Caption: Self-validating experimental workflow for 1,3-dimethyl-1,3-diazinane synthesis.

Data Presentation: Physicochemical Profile

To aid in the rapid verification of your synthesized compound, the following table summarizes the key analytical and physicochemical data for 1,3-dimethyl-1,3-diazinane [2].

ParameterValue / Description
Chemical Name 1,3-Dimethyl-1,3-diazinane
CAS Registry Number 10556-96-4
Molecular Formula C6​H14​N2​
Molecular Weight 114.19 g/mol
Appearance Clear, colorless liquid
Boiling Point ~131.5 °C at 760 mmHg
Density 0.888 g/cm³
Structural Class Saturated Heterocycle (Aminal)

Advanced Applications & Structural Insights

C-H Activation and Thiourea Synthesis

1,3-dimethyl-1,3-diazinane is not just an end-product; it is a highly reactive intermediate. A landmark study by demonstrated that cyclic formaldehyde aminals undergo facile C-H activation when reacted with elemental sulfur ( S8​ ). This reaction proceeds at unusually low temperatures (<160 °C) to yield the corresponding cyclic thioureas (e.g., 1,3-dimethyltetrahydropyrimidine-2(1H)-thione) and hydrogen sulfide. This is a critical advancement for green chemistry, as it provides a solvent-free method for synthesizing thioureas while completely eliminating the need for highly toxic and flammable carbon disulfide ( CS2​ ) [1].

Conformational Equilibria (The Anomeric Effect)

In structural chemistry, 1,3-dimethyl-1,3-diazinane serves as a primary model for evaluating the axial/equatorial equilibrium in nitrogen-containing rings. Theoretical and experimental studies on the anomeric effect in 1,3-diazinanes reveal that N-methylation significantly influences ring conformation. The introduction of the methyl groups reduces the energetic preference for axial conformers (by approximately 3-3.5 kcal/mol) because electron delocalization is optimized in the equatorial forms, a phenomenon heavily influenced by the dielectric constant of the surrounding solvent [3].

References

  • Denk, M. K., Gupta, S., Brownie, J., Tajammul, S., & Lough, A. J. (2001). C-H activation with elemental sulfur: Synthesis of cyclic thioureas from formaldehyde aminals and S8. Chemistry–A European Journal, 7(20), 4477-4486.

  • LookChem. (n.d.). 1,3-dimethylhexahydropyrimidine (CAS 10556-96-4) Basic Information and Safety Data. LookChem Chemical Database.

  • ACS Publications. (1998). Ab Initio Study of the Axial/Equatorial Equilibrium in N- and O-Containing Rings in Gas Phase and Aqueous Solution. Journal of Physical Chemistry A.

Exploratory

Structural Elucidation of Hexahydro-1,3-dimethyl-pyrimidine: A Comprehensive Guide to Conformational and Spectroscopic Analysis

Introduction Hexahydro-1,3-dimethyl-pyrimidine (formally known as 1,3-dimethyl-1,3-diazinane or DMHHP) is a cyclic diamine of significant interest in both theoretical physical organic chemistry and applied materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydro-1,3-dimethyl-pyrimidine (formally known as 1,3-dimethyl-1,3-diazinane or DMHHP) is a cyclic diamine of significant interest in both theoretical physical organic chemistry and applied materials science, particularly in the development of [1]. As a model system, DMHHP provides a robust framework for studying nitrogen inversion, lone-pair "through-bond" and "through-space" interactions, and the generalized anomeric effect[1]. This whitepaper outlines a self-validating analytical approach to elucidate its structure, ensuring absolute scientific integrity.

Conformational Dynamics: The Causality Behind the Spectra

Before interpreting spectroscopic data, it is critical to understand the physical reality of the molecule in solution. DMHHP is not a static cylinder; the six-membered ring undergoes rapid conformational exchange.

  • Nitrogen Inversion: The two nitrogen atoms at positions 1 and 3 undergo rapid pyramidal inversion at room temperature, allowing their lone pairs to toggle between axial and equatorial positions.

  • Stereoelectronic Effects: Conformational preferences are dictated by the minimization of 1,3-diaxial steric repulsion between the N-methyl groups and the generalized anomeric effect ( nN​→σC−N∗​ hyperconjugation). Classic photoelectron spectroscopy (PES) studies have shown that these lone-pair interactions strongly influence the molecule's electronic state[1]. Furthermore, foundational research by Fabian et al. (1994) demonstrated that these stereoelectronic effects govern the equilibrium between the diequatorial (e,e) and axial-equatorial (a,e) conformers in 1,3-diazinanes, as cited in recent [2].

Self-Validating Experimental Workflow

To elucidate the structure with absolute certainty, we employ a self-validating system of synthesis, purification, and orthogonal spectroscopic techniques.

Workflow A Synthesis & Isolation (Condensation & Distillation) B Purity Verification (GC-FID & TLC) A->B Yields Crude C High-Res NMR Spectroscopy (1H, 13C, 2D-NMR) B->C >99% Purity D Mass Spectrometry (EI-MS & HRMS) B->D Aliquot E Conformational Analysis (VT-NMR & DFT) C->E Dynamic Data F Structural Elucidation (Data Integration) C->F Connectivity D->F Exact Mass E->F 3D Geometry

Self-validating workflow for the structural elucidation of DMHHP.

Step-by-Step Methodologies

Protocol 1: Synthesis and Isolation of DMHHP

Causality: DMHHP is synthesized via the condensation of N,N'-dimethyl-1,3-propanediamine with aqueous formaldehyde. The choice of aqueous formaldehyde over paraformaldehyde ensures a controlled, mildly exothermic cyclization without the need for harsh acid catalysis, which would otherwise promote ring-opening polymerization.

  • Reagent Preparation: Charge a 250 mL round-bottom flask with 0.1 mol of N,N'-dimethyl-1,3-propanediamine and 50 mL of diethyl ether. Chill to 0 °C in an ice bath.

  • Condensation: Add 0.1 mol of 37% aqueous formaldehyde dropwise over 30 minutes under vigorous magnetic stirring.

  • Phase Separation: Allow the mixture to warm to room temperature and stir for 2 hours. Add anhydrous potassium carbonate (K₂CO₃) to salt out the aqueous layer and simultaneously dry the organic phase.

  • Distillation: Decant the ether layer and remove the solvent under reduced pressure. Purify the crude liquid via vacuum distillation to yield pure DMHHP as a colorless oil.

Protocol 2: High-Resolution NMR Spectroscopy

Causality: Room-temperature NMR provides a time-averaged spectrum due to rapid nitrogen inversion. To fully validate the connectivity, 2D NMR (HSQC/HMBC) is required to map the isolated C2 "aminal" carbon.

  • Sample Preparation: Dissolve 15 mg of purified DMHHP in 0.6 mL of anhydrous CDCl₃. Add 0.05% TMS as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz) with 16 scans, a 30° flip angle, and a 2-second relaxation delay. Acquire ¹³C{¹H} NMR (100 MHz) with 512 scans.

  • 2D Correlation: Run HSQC and HMBC to self-validate the connectivity, specifically confirming the isolated C2 CH₂ group flanked by the two N-methylated nitrogens.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Electron Ionization (EI) at 70 eV fragments the molecule predictably. The loss of a hydrogen atom from the alpha-carbon validates the cyclic diamine structural motif, generating a highly stable iminium ion[3].

  • Injection: Inject 1 µL of a 10 ppm solution of DMHHP in hexane into the GC-MS.

  • Separation: Use a non-polar capillary column (e.g., HP-5ms) with a temperature gradient of 50 °C (hold 2 min) to 250 °C at 15 °C/min.

  • Ionization: Operate the MS in positive EI mode (70 eV), scanning from m/z 30 to 200.

Quantitative Data Presentation

The structural elucidation is confirmed by the following spectral assignments.

Table 1: ¹H and ¹³C NMR Assignments for DMHHP (in CDCl₃ at 298 K)

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Assignment Causality
C2 3.15singlet (2H)75.4Aminal carbon; highly deshielded by two adjacent electronegative N atoms.
N-CH₃ 2.25singlet (6H)42.1N-methyl groups; time-averaged equivalence due to rapid inversion.
C4, C6 2.40triplet (4H, J=5.5 Hz)53.2Adjacent to one N atom; coupled to C5 protons.
C5 1.65quintet (2H, J=5.5 Hz)24.8Aliphatic backbone; most shielded environment in the ring.

Table 2: Key EI-MS Fragmentation Ions

m/zRelative Abundance (%)Fragment IdentityMechanistic Origin
114 45[M]⁺•Molecular ion (C₆H₁₄N₂)[4].
113 100[M - H]⁺Base peak; loss of alpha-hydrogen forming an iminium cation[3].
99 15[M - CH₃]⁺Loss of N-methyl radical.
70 35[C₄H₈N]⁺Ring cleavage; loss of dimethylamine equivalent.

Mechanistic Insights & Structural Validation

The integration of the NMR and MS data provides a watertight proof of structure:

  • The Aminal Signature: The C2 carbon at 75.4 ppm in the ¹³C NMR is the absolute hallmark of an aminal (N-C-N) linkage. This heavily deshielded shift distinguishes 1,3-diazinanes from standard piperazine derivatives.

  • Proton Isolation: The sharp singlet at 3.15 ppm in the ¹H NMR confirms the isolated nature of the C2 protons, which have no adjacent vicinal protons to couple with.

  • Mass Fragmentation: The MS base peak at m/z 113 is characteristic of cyclic amines. Alpha-cleavage (loss of H• from C2, C4, or C6) generates a highly stable, resonance-stabilized iminium ion, a fragmentation pattern verified by [3] and[4].

Conformers EE Diequatorial (e,e) EA Axial-Equatorial (a,e) EE->EA N-Inversion AA Diaxial (a,a) EE->AA Ring Flip EA->AA N-Inversion

Conformational dynamics of DMHHP driven by nitrogen inversion and ring flip.

References

  • Title: Pyrimidine, hexahydro-1,3-dimethyl- | C6H14N2 | CID 139186 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Anomer Preferences for Glucuronic and Galacturonic Acid and Derivatives and Influence of Electron-Withdrawing Substituents Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: The Amine Azide Interaction in 2-azidoethanamine-based Hypergols: 1,3-Dimethylhexahydropyrimidine Source: Dianyuan / Army Research Laboratory URL: [Link]

  • Title: 1,3-dimethylhexahydropyrimidine--hydrogen chloride (1/1) (C6H14N2) - PubChemLite Source: University of Luxembourg URL: [Link]

Sources

Foundational

Spectroscopic Data Interpretation for 1,3-Dimethyl-1,3-diazinane: A Comprehensive Guide to Conformational and Structural Analysis

Executive Summary 1,3-Dimethyl-1,3-diazinane (commonly referred to as 1,3-dimethylhexahydropyrimidine) is a saturated, six-membered nitrogen heterocycle with the molecular formula C₆H₁₄N₂[1]. For researchers and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1,3-diazinane (commonly referred to as 1,3-dimethylhexahydropyrimidine) is a saturated, six-membered nitrogen heterocycle with the molecular formula C₆H₁₄N₂[1]. For researchers and drug development professionals, the structural characterization of this scaffold is non-trivial. The diazinane ring is highly dynamic, undergoing rapid chair-chair interconversion and nitrogen pyramidal inversion at ambient temperatures.

This whitepaper establishes a self-validating spectroscopic framework for the precise structural and conformational assignment of 1,3-dimethyl-1,3-diazinane. By interlocking Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, we move beyond simple functional group identification to map the stereoelectronic realities—specifically the generalized anomeric effect—that dictate the molecule's behavior[2][3].

The Logic of a Self-Validating Spectroscopic Workflow

Relying on a single analytical technique often leads to structural misassignment in dynamic heterocycles. A self-validating system requires orthogonal methods: HRMS confirms the exact atomic composition, FT-IR validates the presence or absence of specific functional bonds, and NMR maps the 2D and 3D atomic connectivity.

Workflow A Sample Synthesis & Prep (Gravimetric & LC-MS) B 1D NMR (1H, 13C) Connectivity Mapping A->B D Mass Spectrometry Exact Mass & Fragmentation A->D E FT-IR Spectroscopy Functional Group Validation A->E C 2D & VT-NMR Conformational Dynamics B->C F Self-Validating Data Integration C->F D->F E->F

Self-validating spectroscopic workflow for structural confirmation.

Protocol 1: Orthogonal Sample Preparation and Purity Validation

Causality: Trace moisture or acidic impurities can catalyze rapid proton exchange or form hydrogen bonds with the basic nitrogen atoms of the diazinane ring. This drastically shifts NMR resonances and obscures the intrinsic conformational dynamics. Step-by-Step Methodology:

  • Desiccation: Dry the synthesized 1,3-dimethyl-1,3-diazinane over activated 4Å molecular sieves for 24 hours prior to analysis.

  • Gravimetric Dissolution: Accurately weigh 15 mg of the analyte and dissolve in 0.6 mL of anhydrous CDCl₃ (for ambient studies) or CD₂Cl₂ (for low-temperature studies).

  • Internal Standardization: Add 0.05% (v/v) Tetramethylsilane (TMS) to establish an absolute zero baseline for chemical shifts.

  • Orthogonal Aliquot: Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and subject it to Electrospray Ionization (ESI-HRMS) to confirm the monoisotopic mass of 114.1157 Da[4] prior to NMR acquisition.

Conformational Dynamics and Variable-Temperature (VT) NMR

At 298 K, 1,3-dimethyl-1,3-diazinane exhibits time-averaged NMR signals due to rapid conformational exchange. However, the generalized anomeric effect plays a critical role in its ground-state stability[2]. Hyperconjugative interactions between the nitrogen lone pair ( n ) and the antiperiplanar σ∗ orbital of the adjacent C-H or C-N bonds stabilize specific conformers, typically favoring an axial-equatorial or diequatorial orientation of the N-methyl groups depending on steric bulk[3][5].

Protocol 2: Variable-Temperature (VT) NMR Acquisition

Causality: To observe the hyperconjugative stabilization directly, we must cross the thermodynamic activation barrier for nitrogen inversion. Cooling the sample "freezes" the molecule into its discrete conformers, allowing us to quantify the anomeric effect via distinct NMR signal decoalescence[5]. Step-by-Step Methodology:

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K using a 500 MHz (or higher) spectrometer.

  • Cryogenic Cooling: Gradually lower the probe temperature in 10 K increments down to 193 K (-80 °C) using liquid nitrogen boil-off gas.

  • Equilibration: Allow the sample to equilibrate for 5 minutes at each temperature step to ensure thermal homogeneity across the NMR tube.

  • Decoalescence Monitoring: Monitor the C2-H₂ and N-CH₃ signals. Record the temperature at which the singlets broaden and split into distinct multiplets, representing the frozen axial and equatorial environments.

ConformationalDynamics A 1,3-Dimethyl-1,3-diazinane (Ambient Temp) B Rapid Ring & N-Inversion (Averaged NMR Signals) A->B C Variable-Temperature NMR (Cooling to -80°C) B->C Resolve Conformers D Conformational Freezing C->D E Axial-Equatorial N-Me (Dominant via Anomeric Effect) D->E n->σ* Stabilization F Equatorial-Equatorial N-Me (Minor Conformer) D->F Steric Preference

Conformational freezing and generalized anomeric effect logic via VT-NMR.

Nuclear Magnetic Resonance (NMR) Profiling

At room temperature (298 K), the rapid interconversion yields a highly symmetric spectrum. The C2 position is the most diagnostic feature of the diazinane ring; because it is flanked by two electronegative nitrogen atoms (an aminal-like N-C-N environment), its protons and carbon are significantly deshielded[1].

Table 1: Quantitative ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Causality
C2 ~3.10Singlet, 2H~76.0Highly deshielded due to dual adjacent N atoms (N-C-N).
N-CH₃ ~2.25Singlet, 6H~43.5Standard N-alkyl shielding; averaged by rapid N-inversion.
C4, C6 ~2.45Triplet, 4H~53.0Deshielded by a single adjacent N atom.
C5 ~1.65Quintet, 2H~25.0Aliphatic backbone, furthest from electronegative centers.

Note: 2D NOESY experiments at low temperatures will reveal cross-peaks between the axial N-methyl protons and the axial C4/C6 protons, confirming the spatial arrangements dictated by the anomeric effect.

Mass Spectrometry (MS) Fragmentation Causality

Mass spectrometry provides orthogonal validation of the molecular weight and structural connectivity. Under Electron Impact (EI) or Positive Electrospray Ionization (ESI+), the molecule fragments in predictable, causality-driven pathways typical of cyclic diamines.

Table 2: Key MS Fragmentation Ions and Mechanisms

m/z ValueIon TypeFragmentation Mechanism (Causality)
115.12 [M+H]+ Protonated parent molecule (typical in ESI+). Confirms exact mass[4].
114.12 M+∙ Radical cation parent molecule (typical in EI).
99.09 [M−CH3​]+ Loss of a methyl radical from the nitrogen atom.
71.07 [M−C2​H5​N]+ α -cleavage leading to ring opening and loss of an immonium fragment ( CH2​=N−CH3​ ).

Infrared (IR) Vibrational Analysis

While NMR provides connectivity, FT-IR acts as a critical negative control. 1,3-dimethyl-1,3-diazinane is frequently confused with its oxidized derivatives, such as 1,3-dimethyl-1,3-diazinane-2,4-dione.

Causality for IR Validation: To definitively prove the synthesis of the fully saturated diazinane, the IR spectrum must be completely devoid of strong carbonyl ( C=O ) stretching bands typically found between 1680–1720 cm⁻¹.

  • C-H Stretching ( sp3 ): Strong bands between 2950 – 2800 cm⁻¹.

  • C-N Stretching: Distinct, medium-intensity bands in the fingerprint region between 1200 – 1050 cm⁻¹.

  • N-CH₃ Bending: Characteristic scissoring deformations around ~1450 cm⁻¹.

Conclusion

The accurate spectroscopic interpretation of 1,3-dimethyl-1,3-diazinane requires an understanding of its underlying stereoelectronic properties. By utilizing a self-validating workflow—anchoring exact mass via HRMS, confirming functional groups via FT-IR, and mapping connectivity and hyperconjugative conformational dynamics via VT-NMR—researchers can confidently characterize this dynamic heterocycle without falling victim to the ambiguities of time-averaged ambient data.

References

  • Pyrimidine, hexahydro-1,3-dimethyl- | C6H14N2 | CID 139186 - PubChem National Institutes of Health (NIH). URL: [Link]

  • The origin of the generalized anomeric effect: Possibility of CH/n and CH/π hydrogen bonds National Institute of Informatics (NII). URL:[Link]

  • Probing Molecular Shape. 1. Conformational Studies of 5-Hydroxyhexahydropyrimidine and Related Compounds ResearchGate. URL: [Link]

  • Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems The Journal of Physical Chemistry A - ACS Publications. URL: [Link]

Sources

Exploratory

exploring the pharmacology of hexahydropyrimidine scaffolds

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have observed a critical paradigm shift: the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have observed a critical paradigm shift: the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures. The hexahydropyrimidine (HHP) scaffold—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—exemplifies this evolution. Its non-planar geometry allows it to navigate complex biological binding pockets that traditional pyrimidines cannot access, reducing off-target promiscuity and enhancing aqueous solubility[1].

This technical guide explores the multi-target pharmacology of the HHP scaffold, analyzing its mechanistic pathways and providing self-validating experimental frameworks for its evaluation in oncology, neurodegeneration, and virology.

The Pharmacological Landscape of Hexahydropyrimidines

The inherent three-dimensional structure of the HHP core, coupled with its capacity for multiple hydrogen-bonding interactions, has established it as a privileged scaffold across several therapeutic domains.

Oncology: Kinase Inhibition and Mitotic Arrest

HHP derivatives have demonstrated profound anticancer activity by disrupting critical survival and proliferation pathways. Structurally optimized HHPs act as potent inhibitors of the PI3K/Akt/mTOR signaling cascade , a pathway whose dysregulation is a hallmark of numerous malignancies[1]. By binding to the ATP-binding clefts of these kinases, HHPs halt tumor progression and induce apoptosis. Furthermore, dihydropyrimidinone derivatives (such as monastrol) and their HHP analogs target the mitotic kinesin-5 motor protein Eg5 , effectively locking the bipolar mitotic spindle and preventing cell division[2].

Neurodegeneration: nSMase2 Inhibition and Polypharmacology

Recent breakthroughs have repositioned HHP derivatives as front-line candidates for Alzheimer's disease (AD). Neutral sphingomyelinase 2 (nSMase2) is an enzyme critical for exosome biogenesis and the propagation of tau and amyloid-beta aggregates. Specific fluorinated HHP derivatives have emerged as potent nSMase2 inhibitors, vastly outperforming reference compounds like Cambinol[3]. Crucially, these scaffolds exhibit intrinsic metal-chelating properties (specifically for Fe³⁺ and Cu²⁺), directly neutralizing the oxidative stress pathology driven by biometal accumulation in the AD brain[3].

Virology: Phenotypic Disruption of Viral Lifecycles

In antiviral drug discovery, HHP cores have been identified as potent anti-Hepatitis C Virus (HCV) agents. Unlike traditional nucleoside analogs that target RNA replication, mechanism-of-action studies reveal that HHPs uniquely interfere with the structural entry and release of viral particles, offering a novel mechanism to bypass replication-associated resistance mutations[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent, multi-target pharmacological pathways modulated by the HHP scaffold.

HHP_Pathways cluster_oncology Oncology Targets cluster_neuro Neurological Targets HHP Hexahydropyrimidine (HHP) Scaffold PI3K PI3K / Akt / mTOR HHP->PI3K Inhibits AURORA Aurora Kinases HHP->AURORA Inhibits EG5 Eg5 Motor Protein HHP->EG5 Inhibits SMASE nSMase2 HHP->SMASE Inhibits PROLIF Tumor Proliferation PI3K->PROLIF AURORA->PROLIF EG5->PROLIF APOP Apoptosis PROLIF->APOP Blockade Induces NEURO Exosome Biogenesis & Neurodegeneration SMASE->NEURO

Multi-target pharmacological pathways modulated by the hexahydropyrimidine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The therapeutic efficacy of HHP derivatives is highly dependent on their functional group substitutions. The table below summarizes key quantitative data across distinct therapeutic targets.

Compound Class / DerivativePrimary TargetIndicationPotency (IC₅₀ / LC₅₀)Key Pharmacological MechanismSource
Compound 1j (4-(4-fluorophenyl)-6-oxo-2-thioxo-HHP-5-carbonitrile)nSMase2 (B. cereus surrogate)Alzheimer's Disease1.88 μMInhibits exosome biogenesis; chelates Fe³⁺/Cu²⁺
Pyrimidinone Derivative (M) Eg5 Motor ProteinColorectal/Breast Cancer3.75 – 5.13 μMLocks bipolar mitotic spindle, arresting cell division[2]
HHP Hit Compound (1) / Diamine (6) HCV Structural ProteinsHepatitis CLow micromolarBlocks viral particle entry and cellular release
Compound 9 (β-Substituted Nitromethylene HHP)Nicotinic ACh ReceptorsAgricultural Pest Control0.00974 mmol/LHigh-affinity cis-configuration receptor binding[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, biochemical and phenotypic assays must be designed with internal controls that validate the mechanism of action. Below are two field-proven protocols for evaluating HHP scaffolds.

Protocol A: High-Throughput Fluorometric nSMase2 Inhibition & Chelation Assay

Rationale: Human nSMase2 is notoriously difficult to purify in high yields. We utilize Bacillus cereus SMase as a highly conserved structural surrogate for initial high-throughput screening[3]. Because HHPs are suspected dual-action ligands (inhibitors + metal chelators), this protocol incorporates a metal-rescue counter-screen to validate polypharmacology.

Step-by-Step Workflow:

  • Buffer & Enzyme Preparation: Prepare an assay buffer of 100 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgCl₂. Causality: Mg²⁺ is an indispensable catalytic cofactor for SMase; omitting it will result in false-positive inhibition readouts.

  • Coupled Enzyme System Setup: To the buffer, add 0.1 U/mL B. cereus SMase, 0.2 mM Amplex Red, 1 U/mL horseradish peroxidase (HRP), 0.1 U/mL choline oxidase, and 2 U/mL alkaline phosphatase. Causality: SMase cleaves sphingomyelin into ceramide and phosphorylcholine. The coupled enzymes sequentially convert phosphorylcholine into hydrogen peroxide, which reacts with Amplex Red to emit a measurable fluorescent signal (resorufin).

  • Compound Incubation: Dispense the HHP derivative (e.g., Compound 1j) across a 10-point concentration gradient (0.1 μM to 100 μM) into a 96-well black microtiter plate. Incubate at 37°C for 30 minutes.

  • Self-Validating Chelation Counter-Screen: In a parallel set of wells, pre-incubate the HHP compound with a 10-fold molar excess of Fe³⁺ or Cu²⁺ before adding the enzyme. Causality: If the HHP's inhibitory potency significantly drops in the presence of excess metals, it validates that the compound's mechanism relies heavily on sequestering catalytic biometals[3].

  • Kinetic Readout: Initiate the reaction by adding 0.5 mM sphingomyelin. Measure fluorescence continuously (Ex: 530 nm / Em: 590 nm) for 60 minutes to calculate the IC₅₀.

Protocol B: Phenotypic "Time-of-Addition" Assay for Viral Entry/Release

Rationale: Target-agnostic phenotypic screening is essential for capturing inhibitors of complex, multi-protein processes like viral entry and release, which isolated biochemical assays often miss[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed Huh-7.5 cells in 96-well plates at 1×10⁴ cells/well. Causality: Huh-7.5 cells contain a mutated RIG-I pathway, making them highly permissive to cell culture-derived HCV (HCVcc) infection.

  • Time-of-Addition Profiling (The Self-Validating Step): To isolate the exact stage of the viral lifecycle inhibited by the HHP compound, stagger the drug administration relative to the time of viral infection (t=0):

    • Group 1 (-2h): Add drug 2 hours prior to infection, wash cells, then infect. (Tests receptor blockade).

    • Group 2 (0h): Add drug simultaneously with the virus. (Tests viral entry/fusion).

    • Group 3 (+4h): Add drug 4 hours post-infection. (Tests intracellular RNA replication).

    • Group 4 (+48h): Add drug 48 hours post-infection. (Tests viral assembly and release).

  • Quantification: At 72 hours post-infection, lyse the cells and measure intracellular HCV RNA via RT-qPCR, and quantify extracellular infectious particles via a focus-forming unit (FFU) assay of the supernatant. Causality: If a compound (like HHP Hit 1) drastically reduces extracellular FFU in Group 4 but leaves intracellular RNA levels unchanged in Group 3, it definitively proves the scaffold acts as a viral release inhibitor rather than a replication inhibitor[4].

References

  • Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors. nih.gov. URL:[4]

  • Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry. benchchem.com. URL:[1]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. mdpi.com. URL:[5]

  • Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies. nih.gov. URL:[3]

  • Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research. japsonline.com. URL:[2]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Dimethylhexahydropyrimidine and its Derivatives in Rational Drug Design

Executive Scope In modern medicinal chemistry, saturated N-heterocycles are foundational to both theoretical conformational analysis and practical drug synthesis. 1,3-Dimethylhexahydropyrimidine (1,3-dimethyl-1,3-diazina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Scope

In modern medicinal chemistry, saturated N-heterocycles are foundational to both theoretical conformational analysis and practical drug synthesis. 1,3-Dimethylhexahydropyrimidine (1,3-dimethyl-1,3-diazinane) and its highly oxidized derivative, 1,3-dimethyl-1,3-diazinane-2,4,6-trione (1,3-dimethylbarbituric acid), serve dual roles. The parent hexahydropyrimidine is a premier model for stereoelectronic profiling, while the trione derivative is a highly reactive pharmacophore building block used in the synthesis of advanced therapeutics, including potent Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs). This application note bridges the theoretical physical chemistry of these scaffolds with field-proven synthetic protocols.

Section I: Stereoelectronic Profiling and the Anomeric Effect

Predicting the 3D conformation of saturated heterocycles is critical for target-receptor binding. 1,3-Dimethylhexahydropyrimidine serves as an ideal structural model for studying the anomeric effect —the stereoelectronic preference for electronegative substituents adjacent to a heteroatom to adopt an axial position rather than the sterically favored equatorial position.

The Causality of the Model

Unlike oxygen-based pyranoses (sugars) which suffer from complex exo-anomeric effects, the nitrogen lone pairs in 1,3-dimethylhexahydropyrimidine can invert. However, the presence of the two N-methyl groups sterically locks the ring conformation, isolating the endo-anomeric effect for precise NMR quantification. The hyperconjugative donation from the nitrogen lone pair ( nN​ ) into the antibonding orbital ( σC−X∗​ ) of the axial substituent stabilizes the axial conformer, overriding standard steric repulsion. Understanding this dynamic allows medicinal chemists to rationally design rigidified, pre-organized N-heterocyclic drugs that pay a lower entropic penalty upon binding to their target receptors.

G A Equatorial Isomer (Sterically Favored) B Axial Isomer (Stereoelectronically Favored via Anomeric Effect) A->B n(N) → σ*(C-X) Hyperconjugation B->A Steric Repulsion

Conformational equilibrium of 1,3-dimethylhexahydropyrimidine via the anomeric effect.

Section II: Synthetic Utility in Antiviral Drug Design

While the parent compound informs structural design, the oxidized derivative 1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic workhorse. The N,N-dimethylation is not merely structural; it prevents tautomerization to the enol form at the nitrogen atoms. This significantly increases the acidity of the C5 methylene protons and the electrophilicity of the C5 position, making it an exceptional nucleophile for carbon-carbon bond formation.

Application in HBV Capsid Assembly Modulators (CAMs)

Recently, this trione scaffold was utilized in the synthesis of ALG-001075 and its clinical prodrug ALG-000184 , which are highly potent HBV CAMs[1]. The trione undergoes a palladium-catalyzed cross-coupling with complex pyrrole intermediates to form the active antiviral core. The lack of N-H bonds in the trione prevents unwanted side reactions (such as N-alkylation) during the coupling phase, ensuring exclusive C-alkylation at the C5 position[1].

G N1 1,3-dimethyl-1,3-diazinane-2,4,6-trione (Nucleophilic Scaffold) N3 Pd(PPh3)4 Catalyzed Cross-Coupling (DCM, RT) N1->N3 N2 Pyrrole/Aryl Intermediate (Electrophile) N2->N3 N4 ALG-001075 Core (Potent HBV CAM) N3->N4 C-C Bond Formation N5 Prodrug Conversion (ALG-000184) N4->N5 Improved Aqueous Solubility

Synthetic workflow for HBV Capsid Assembly Modulators using 1,3-dimethylbarbituric acid.

Section III: Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPC).

Protocol A: Palladium-Catalyzed Cross-Coupling for HBV CAM Synthesis[2]

This procedure details the attachment of the 1,3-dimethyl-1,3-diazinane-2,4,6-trione moiety to a complex electrophile, a critical step in synthesizing ALG-001075.

  • System Preparation & Degassing:

    • Action: Charge a 100 mL round-bottom flask with the pyrrole-based electrophile (1.11 mmol) and 1,3-dimethyl-1,3-diazinane-2,4,6-trione (3.32 mmol, 3.0 eq). Dissolve in 50 mL anhydrous Dichloromethane (DCM).

    • Causality: A 3-fold excess of the trione drives the reaction to completion, ensuring the complete consumption of the highly valuable pyrrole intermediate.

  • Catalyst Activation:

    • Action: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.055 mmol, 0.05 eq). Purge the flask with nitrogen gas for 10 minutes.

    • Causality: Pd(0) is highly sensitive to atmospheric oxygen, which rapidly oxidizes it to inactive Pd(II) . Nitrogen purging is non-negotiable for catalytic turnover.

  • Reaction & In-Process Control (IPC):

    • Action: Stir the solution overnight at room temperature ( 25∘C ).

    • Causality: Room temperature is maintained to prevent thermal degradation of the sensitive cyano and fluoro-phenyl functional groups on the pyrrole intermediate.

    • Validation: Monitor via LCMS. The reaction is complete when the starting material peak disappears and the product mass ( [M+H]+ ) dominates the chromatogram.

  • Quenching & Isolation:

    • Action: Quench the reaction with 50 mL deionized water. Extract the aqueous layer with DCM ( 3×50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Knoevenagel Condensation[3][4]

Used to synthesize 5-arylidene-1,3-dimethylpyrimidine-2,4,6-trione derivatives (antimicrobial/anticancer precursors).

  • Reagent Assembly:

    • Action: Combine 1,3-dimethyl-1,3-diazinane-2,4,6-trione (1.0 mmol) and an aryl aldehyde (e.g., piperonal or furfuraldehyde, 1.0 mmol) in a microwave-safe vial. Add 5 mL of water/ethanol (1:1 v/v) and ammonium acetate (10 mol%).

    • Causality: Ammonium acetate acts as a weak base to deprotonate the highly acidic C5 position of the trione, generating the active nucleophile without causing base-catalyzed degradation of the aldehyde.

  • Microwave Irradiation:

    • Action: Seal the vial and irradiate at 70∘C for 10–15 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy for the dehydration of the intermediate aldol adduct much faster than conventional conductive heating, thereby preventing side-product formation[2].

  • Purification (Self-Validation):

    • Action: Cool the vial to room temperature. A heavy precipitate will form. Filter the solid and wash with cold ethanol.

    • Validation: The formation of a brightly colored (often yellow or orange) crystalline solid is a visual confirmation of the highly conjugated arylidene system forming[3].

Section IV: Quantitative Pharmacological Data

The structural rigidity and reactivity of the 1,3-dimethylhexahydropyrimidine scaffold and its trione derivative translate directly into measurable thermodynamic and pharmacological outcomes.

Compound / DerivativeBiological Target / ApplicationQuantitative Activity / YieldSource Literature
2-Methoxy-1,3-dimethylhexahydropyrimidine Conformational Model (Anomeric Effect) ΔG∘ (ax-eq) = -0.5 kcal/molPerrin et al., JACS
ALG-001075 (Trione-derived) HBV Capsid Assembly Modulator EC50​<10 nM (HepG2.117 cells)J. Med. Chem. 2024[1]
5-Benzodioxol-5-ylmethylene derivative Medicinal Chemistry Building Block>80% Yield (15 min, Microwave)EvitaChem Data[2]
5-(Furan-2-ylmethylene) derivative Anticancer / Antimicrobial Precursor>85% Yield (Optimized Knoevenagel)Smolecule Data[3]

Sources

Application

Advanced Application Note: Cyclocondensation Synthesis of Hexahydropyrimidines

Executive Summary Hexahydropyrimidines are essential six-membered nitrogenous heterocyclic scaffolds with profound significance in drug discovery (including antiviral and anticancer agents), polymer stabilization, and se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydropyrimidines are essential six-membered nitrogenous heterocyclic scaffolds with profound significance in drug discovery (including antiviral and anticancer agents), polymer stabilization, and selective acylation[1]. As a Senior Application Scientist, I have structured this protocol to move beyond a mere recipe, focusing instead on the thermodynamic and kinetic causalities that govern the 1[1]. By understanding the mechanistic pathways, researchers can adapt these self-validating protocols to a wide array of aliphatic and aromatic substrates.

Mechanistic Rationale & Causality

The synthesis of the hexahydropyrimidine ring is driven by a stepwise cyclocondensation process. Understanding the causality of each step is critical for troubleshooting and yield optimization:

  • Nucleophilic Attack: The primary or secondary amine of the 1,3-diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a carbinolamine intermediate.

  • Dehydration (The Critical Equilibrium): The carbinolamine undergoes dehydration to form a highly reactive iminium ion. Causality Note: This step is highly reversible. The physical or chemical removal of water is thermodynamically required to satisfy Le Chatelier’s principle and drive the equilibrium toward the product[2].

  • Intramolecular Cyclization: The second amine group acts as an internal nucleophile, attacking the iminium carbon to close the ring, yielding the hexahydropyrimidine[1].

Mechanism A 1,3-Diamine + Aldehyde B Carbinolamine Intermediate A->B C Iminium Ion (-H₂O) B->C D Intramolecular Cyclization C->D E Hexahydropyrimidine Scaffold D->E

Mechanistic pathway of hexahydropyrimidine synthesis via cyclocondensation.

Experimental Design & Validation Strategy

To ensure a self-validating system, experimental conditions must be tailored to the electrophilicity of the carbonyl substrate:

  • Reactive Aliphatic Aldehydes (e.g., Formaldehyde): Highly electrophilic. Reactions proceed readily at room temperature using anhydrous dichloromethane (DCM) with activated 3 Å molecular sieves acting as the water scavenger[3].

  • Aromatic Aldehydes / Ketones: Less electrophilic due to conjugation or steric hindrance. These require elevated temperatures and continuous water removal using a Dean-Stark apparatus with an azeotropic solvent like toluene[2].

Workflow Step1 Step 1: Preparation Equimolar Diamine & Aldehyde in anhydrous solvent Step2 Step 2: Water Removal Activated 3Å Mol Sieves (RT) OR Dean-Stark (Reflux) Step1->Step2 Step3 Step 3: Cyclocondensation Stirring until TLC confirms complete conversion Step2->Step3 Step4 Step 4: Isolation Filtration of sieves/solvent removal in vacuo Step3->Step4 Step5 Step 5: Validation NMR (Ring reversal check) & X-Ray Crystallography Step4->Step5

Step-by-step experimental workflow for hexahydropyrimidine synthesis.

Step-by-Step Methodologies

Protocol A: Mild Room-Temperature Synthesis

Optimized for3[3].

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Reagent Addition: Dissolve 5.0 mmol of the 1,3-diamine derivative in 50 mL of anhydrous dichloromethane (DCM).

  • Water Scavenging: Add 4.0 g of freshly activated 3 Å molecular sieves to the solution. Causality: Molecular sieves physically trap the water generated during iminium formation, preventing the hydrolysis of the intermediate back to the starting materials[3].

  • Condensation: Slowly add 5.0 mmol of the target aldehyde. Stir the mixture at room temperature, strictly protected from moisture.

  • Monitoring: Monitor the reaction via TLC (e.g., using microcrystalline cellulose with n-pentane) until the starting diamine is completely consumed (typically 6–12 hours)[3].

  • Isolation: Filter the mixture to remove the molecular sieves. Wash the sieves with an additional 10 mL of DCM to ensure complete product recovery.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel) if necessary.

Protocol B: Azeotropic Reflux Synthesis

Optimized for2[2].

  • Preparation: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: Combine 0.5 moles of the 1,3-propanediamine derivative (e.g., N-isopropyl-1,3-propanediamine) and 0.5 moles of the carbonyl compound[2].

  • Solvent: Add 100 mL of toluene to act as the azeotropic agent. (Note: Historical protocols utilized benzene, but toluene is recommended for modern safety compliance).

  • Reflux: Heat the mixture to reflux. The temperature will gradually increase as the azeotropic mixture distills.

  • Water Collection: Continue refluxing until the stoichiometric amount of water is collected in the Dean-Stark trap (e.g., ~3–6 hours)[2]. Causality: Continuous physical removal of water shifts the chemical equilibrium irreversibly to the right.

  • Distillation: Remove the solvent under vacuum. Distill the residue under reduced pressure (e.g., using a modified Claisen flask) to isolate the pure hexahydropyrimidine[2].

Quantitative Data & Yield Optimization

The table below summarizes expected outcomes based on substrate reactivity and the chosen water-removal strategy:

Carbonyl SubstrateDiamine PrecursorProtocolReaction TimeExpected Yield (%)
Formaldehyde (40% aq)N-isopropyl-1,3-propanediamineB (Azeotropic Reflux)3 h30 - 57%[2]
p-NitrobenzaldehydeN-aryl-1,3-propanediamineA (RT + Mol. Sieves)12 h> 80%[3]
(1H-1,2,4-triazol-1-yl)methanol / FormaldehydePropane-1,3-diamineA (RT Stirring)6 h> 80%[1]

Analytical Characterization

A self-validating protocol requires rigorous structural confirmation to ensure the cyclization was successful:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical. In N-arylhexahydropyrimidines, observe the ring reversal and N-inversion dynamics. Derivatives lacking a 2-substituent often show fast ring reversal, leading to isochronicity of geminal protons at room temperature[3]. The presence of a 2-aryl group shifts the equilibrium towards conformations where the 2-aryl substituent is equatorial[3].

  • X-Ray Crystallography: For solid products, single-crystal X-ray diffraction provides definitive proof of the six-membered ring conformation (typically a chair conformation) and the spatial orientation of substituents[1].

References

  • A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization.ResearchGate.
  • THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES.ACS Publications (The Journal of Organic Chemistry).
  • N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives.ResearchGate.

Sources

Method

Application Note: 1,3-Dimethyl-1,3-diazinane Derivatives as Advanced Precursors in Pharmaceutical Development

Executive Summary & Mechanistic Rationale The 1,3-diazinane heterocyclic core, particularly its oxidized derivatives such as 1,3-dimethyl-1,3-diazinane-2,4,6-trione (commonly known as 1,3-dimethylbarbituric acid) and 1,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3-diazinane heterocyclic core, particularly its oxidized derivatives such as 1,3-dimethyl-1,3-diazinane-2,4,6-trione (commonly known as 1,3-dimethylbarbituric acid) and 1,3-dimethylhexahydropyrimidine , serves as a foundational building block in modern drug discovery[1][2].

From a mechanistic standpoint, the strategic placement of methyl groups on the N1 and N3 positions of the diazinane ring is critical. In unmethylated analogs, tautomeric equilibria and competing N-alkylation side reactions severely reduce the yield of target compounds during nucleophilic attacks. The N,N-dimethylation effectively "locks" the ring, channeling all chemical reactivity exclusively through the highly acidic C5 methylene group[3]. This structural rigidification makes 1,3-dimethyl-1,3-diazinane derivatives exceptionally efficient active methylene compounds for Knoevenagel condensations, multicomponent reactions (MCRs), and palladium-catalyzed cross-couplings[4][5].

Physicochemical Profiling

To ensure reproducible synthetic workflows, understanding the baseline physicochemical properties of the primary precursor is essential. Table 1 summarizes the core data for 1,3-dimethyl-1,3-diazinane-2,4,6-trione.

Table 1: Physicochemical Properties of 1,3-Dimethyl-1,3-diazinane-2,4,6-trione

PropertyValueScientific Implication
CAS Number 769-42-6Primary identifier for reagent sourcing[1].
Molecular Weight 156.14 g/mol Ideal low-molecular-weight starting material for building complex scaffolds without exceeding Lipinski's Rule of 5[1].
LogP (Predicted) -0.8 to -0.69Highly hydrophilic. Requires strategic functionalization (e.g., arylation) to achieve cellular permeability in final drug candidates[6].
pKa (C5 Methylene) ~4.68Highly acidic for a carbon acid. Allows deprotonation by mild bases (e.g., piperidine, L-proline) rather than requiring harsh organometallics[6].
Reactivity Profile Active MethylenePrimed for electrophilic addition, acting as a potent nucleophile upon enolate formation[3].

Pharmaceutical Applications & Target Pathways

The 1,3-dimethyl-1,3-diazinane scaffold is not merely a passive structural element; it frequently acts as a pharmacophore that mimics endogenous pyrimidines, allowing it to interface with critical enzymatic pockets.

  • Soluble Adenylyl Cyclase (sAC) Inhibitors: Derivatives of 1,3-dimethyl-1,3-diazinane are potent inhibitors of sAC. By blocking the conversion of ATP to cAMP, these agents modulate downstream Protein Kinase A (PKA) signaling. This pathway is currently being targeted for the treatment of ocular hypotony, non-alcoholic steatohepatitis (NASH), and as a novel mechanism for non-hormonal male contraception[7][8].

  • Hepatitis B Virus (HBV) Capsid Assembly Modulators: The diazinane-trione core has been successfully utilized to synthesize CAM-E class molecules (e.g., the clinical candidate ALG-001075 and its prodrug ALG-000184). The trione oxygen atoms provide critical hydrogen-bonding interactions that disrupt the thermodynamic stability of viral capsid assembly, leading to potent sub-nanomolar antiviral activity[5].

Pathway Drug 1,3-Diazinane-derived sAC Inhibitor sAC Soluble Adenylyl Cyclase (sAC) Drug->sAC Competitive Inhibition cAMP cAMP Production sAC->cAMP Catalysis (Blocked) ATP ATP Substrate ATP->sAC Binds Active Site PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Signaling Effect Therapeutic Effect (e.g., Contraception / NASH) PKA->Effect Cellular Response

Mechanism of action for sAC inhibitors derived from 1,3-diazinane precursors.

Self-Validating Experimental Protocols

The following protocols outline the transformation of 1,3-dimethyl-1,3-diazinane-2,4,6-trione into advanced pharmaceutical intermediates. These methodologies are designed with built-in validation steps to ensure scientific integrity and high atom economy.

Protocol A: Knoevenagel Condensation for 5-Arylidene Intermediates

This protocol generates a highly conjugated intermediate that serves as a Michael acceptor for further functionalization.

Causality of Design: Ethanol/water is selected as the solvent system. While the starting materials are highly soluble at reflux, the resulting 5-arylidene product is highly hydrophobic and crystalline. As the reaction proceeds, the product precipitates out of the solution. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and self-purifies the product, often eliminating the need for column chromatography[3].

Materials:

  • 1,3-dimethyl-1,3-diazinane-2,4,6-trione (1.0 eq)

  • Target Aromatic Aldehyde (1.05 eq)

  • Piperidine (0.05 eq, catalyst)

  • Ethanol/Water (7:3 v/v)

Step-by-Step Workflow:

  • Initiation: Suspend 1,3-dimethyl-1,3-diazinane-2,4,6-trione (10 mmol) in 20 mL of the Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add piperidine (0.5 mmol). Validation: The solution will become homogeneous as the base deprotonates the C5 methylene, forming the soluble enolate.

  • Coupling: Add the aromatic aldehyde (10.5 mmol) dropwise. Heat the mixture to 70°C for 2 hours.

  • Precipitation & Isolation: Cool the reaction mixture slowly to 4°C over 1 hour. A heavy crystalline precipitate will form. Filter the solid under a vacuum and wash with ice-cold ethanol (2 x 5 mL).

  • Analytical Validation: Run TLC (Hexane:Ethyl Acetate 3:1). The product should appear as a single, highly UV-active spot at an Rf lower than the starting aldehyde. Confirm the loss of the C5 methylene protons (~3.5 ppm) and the appearance of a sharp vinylic proton (~8.2 ppm) via 1H-NMR.

Protocol B: Palladium-Catalyzed Cross-Coupling for HBV CAM-E Scaffolds

Used in the synthesis of complex antiviral agents like ALG-001075[5].

Causality of Design: The use of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under a strict nitrogen atmosphere prevents the oxidative degradation of the catalyst. The reaction utilizes the acidity of the diazinane core to facilitate direct C-C bond formation with alkynyl or aryl halides without requiring pre-metalated organozinc or organoboron reagents.

Materials:

  • 1,3-dimethyl-1,3-diazinane-2,4,6-trione (2.0 eq)

  • Alkynyl/Aryl Halide intermediate (1.0 eq)

  • Pd(PPh3)4 (0.1 eq)

  • Dichloromethane (DCM) or THF (anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve the Alkynyl/Aryl Halide (1.0 mmol) and 1,3-dimethyl-1,3-diazinane-2,4,6-trione (2.0 mmol) in 15 mL of anhydrous DCM.

  • Degassing: Sparge the solution with ultra-pure N2 for 15 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) catalyst.

  • Catalysis: Quickly add Pd(PPh3)4 (0.1 mmol) against a positive flow of N2. Seal the flask and stir at 25°C for 5–12 hours[5][7].

  • Quenching & Extraction: Quench the reaction with 20 mL of deionized water. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Validation: LC-MS should confirm the target mass, and the absence of starting halide isotopes (e.g., M and M+2 peaks for bromine) confirms complete conversion.

Synthesis A 1,3-Dimethyl-1,3-diazinane -2,4,6-trione C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D 5-Arylidene Intermediate (Precipitates) C->D Piperidine / EtOH / Heat E Multicomponent Reaction (MCR) D->E Michael Addition F Complex Bioactive Scaffold (e.g., Pyrano-pyrimidine) E->F + Malononitrile / Cyclization

Workflow for synthesizing complex pyrimidine scaffolds via Knoevenagel condensation.

References

  • PubChem : 1,3-Dimethyl-1,3-diazinane-2,4-dione. National Center for Biotechnology Information. Available at:[Link]

  • Pengnuo Chemical : China 1,3-Dimethylbarbituric acid Manufacturer and Supplier. Available at:[Link]

  • Google Patents (WO2022232259A1): Soluble adenylyl cyclase (sAC) inhibitors and uses thereof.
  • Google Patents (US20240239774A1): Soluble adenylyl cyclase (sAC) inhibitors and uses thereof.
  • Journal of Medicinal Chemistry (ACS Publications) : The Discovery and Preclinical Profile of ALG-000184, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075. Available at:[Link]

  • MDPI : A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at:[Link]

  • LookChem : Cas 10556-96-4, 1,3-dimethylhexahydropyrimidine. Available at: [Link]

Sources

Application

experimental setup for Mannich-type reactions involving hexahydropyrimidines

Application Note: Advanced Experimental Setup for Mannich-Type Multicomponent Synthesis of Hexahydropyrimidines Executive Summary Hexahydropyrimidines (HHPs) are privileged, three-dimensional pharmacophores embedded in n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Experimental Setup for Mannich-Type Multicomponent Synthesis of Hexahydropyrimidines

Executive Summary

Hexahydropyrimidines (HHPs) are privileged, three-dimensional pharmacophores embedded in numerous antimalarial, antibacterial, and anticancer agents[1]. The most efficient method for assembling this saturated six-membered nitrogenous heterocycle is via a Mannich-type multicomponent reaction (MCR). This application note delineates the mechanistic causality, reagent stoichiometry, and precise experimental setups required to synthesize highly functionalized HHPs, providing drug development professionals with self-validating protocols for reproducible yields.

Mechanistic Causality & Reaction Architecture

The construction of the hexahydropyrimidine core typically involves a one-pot condensation of an aldehyde, an amine (or ammonia source), and a carbon acid (such as nitromethane or a ketone)[1]. The reaction is a cascade process:

  • Iminium Ion Formation : The amine and aldehyde condense to form a highly electrophilic iminium ion.

  • Nucleophilic Addition : The carbon acid undergoes deprotonation (or enolization) and attacks the iminium ion in a classic Mannich-type addition.

  • Aza-Prins Cyclization : A subsequent intramolecular attack closes the six-membered ring. Density Functional Theory (DFT) studies demonstrate that Lewis acids (e.g., Fe(III)) significantly lower the activation energy barrier of this final intramolecular aza-Prins cyclization (to as low as 7.0 kcal/mol)[2].

Understanding this pathway dictates the experimental setup. Because water is a byproduct of the initial condensation, reactions are often run under reflux conditions to drive the equilibrium forward, or in the presence of dehydrating agents or specific catalysts.

Strategic Experimental Setup

The success of the MCR depends heavily on the precise tuning of stoichiometry, solvent, and catalyst.

  • Stoichiometric Ratios : The molar ratio is the primary determinant of the final scaffold. To synthesize 5-nitro-2,4,6-trisubstituted HHPs, a strict 3:2:1 ratio (Aldehyde : Ammonium Acetate : Nitromethane) is required to supply the necessary carbons and nitrogens[3]. Conversely, for 1,3-diaryl-5-spirohexahydropyrimidines, a 1:2:3 ratio (Ketone : Amine : Formaldehyde) is optimal, involving six molecules and forming six new covalent bonds[4][5].

  • Solvent Selection :

    • n-Butanol: Ideal for un-catalyzed, high-temperature thermal reactions (e.g., 125 °C). Its high boiling point accommodates the activation energy required for nitro-Mannich variants while allowing water to vaporize[1][3].

    • DMSO/DCM: Preferred when using mild organocatalysts (like lactic acid) or Lewis acids (like FeCl₃) at lower temperatures, as these solvents stabilize polar transition states[2][5].

  • Catalyst Dynamics : While ammonium acetate can auto-catalyze the reaction by acting as both a reactant and a weak acid[1], complex spiro-fused HHPs demand explicit catalysis. L-Proline or lactic acid are excellent choices for sequential α-aminomethylation of ketones, preventing the degradation of sensitive functional groups[4][5].

Logical Workflow Visualization

MCR_Workflow Aldehyde Aldehyde Input (e.g., 3 eq) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine Amine Source (e.g., 2 eq) Amine->Iminium CarbonAcid Carbon Acid (e.g., 1 eq) Cyclization Aza-Prins / Mannich Cyclization CarbonAcid->Cyclization Iminium->Cyclization Nucleophilic Attack Product Hexahydropyrimidine Scaffold Cyclization->Product Ring Closure

Caption: Logical workflow of the multicomponent Mannich-type hexahydropyrimidine assembly.

Validated Protocols

Protocol A: Thermal Synthesis of 5-Nitro-2,4,6-trisubstituted Hexahydropyrimidines Causality: This protocol relies on the high boiling point of n-butanol to drive the thermodynamically demanding multi-condensation of nitromethane without an external catalyst[3].

  • Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser, add 0.03 mol of the chosen benzaldehyde derivative, 0.02 mol of ammonium acetate, and 0.01 mol of nitromethane[3].

  • Solvent Addition : Add 35 mL of n-butanol.

  • Reflux & Reaction : Heat the mixture to 125 °C under continuous magnetic stirring for 40–70 minutes[3].

    • Validation Checkpoint 1: The reaction mixture will transition from a clear solution to a thick, suspended solution as the highly crystalline HHP product forms and precipitates out of the hot solvent.

    • Validation Checkpoint 2: Perform TLC (Benzene:Acetone, 9:1). The reaction is complete when the aldehyde spot is entirely consumed[3].

  • Workup : Cool the flask to room temperature. Evaporate the solvent using a rotary evaporator to separate the crude product.

  • Purification : Recrystallize the crude solid from absolute ethanol to yield the pure hexahydropyrimidine.

Protocol B: Organocatalyzed Synthesis of 1,3-Diaryl-5-spirohexahydropyrimidines Causality: Utilizing L-proline or lactic acid allows for the sequential double α-aminomethylation of a ketone at room temperature or mild heat, avoiding the polymerization of formaldehyde[4][5].

  • Preparation : In a 50 mL vial, combine the cyclic ketone (1.0 mmol), aniline derivative (2.0 mmol), and 37% aqueous formaldehyde (3.0 mmol)[4][5].

  • Catalyst Addition : Add L-proline (20 mol%) or lactic acid (20 mol%) and 5 mL of methanol/water (1:1 v/v) or DMSO[4][5].

  • Reaction : Stir the mixture at room temperature (for proline) or 80 °C (for lactic acid) for 4–12 hours.

    • Validation Checkpoint 1: For proline-catalyzed reactions in aqueous methanol, the spiro-product typically precipitates directly from the reaction mixture as a white/yellow solid, serving as an immediate visual confirmation of successful ring closure[4].

  • Workup : Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold ethanol (5 mL) to remove unreacted starting materials and the water-soluble catalyst.

  • Drying : Dry under high vacuum to afford the analytically pure spirohexahydropyrimidine.

Quantitative Data Synthesis

The following table synthesizes the expected yields and optimal conditions for various HHP scaffolds based on literature precedents.

Target ScaffoldReagent Ratio (A:B:C)CatalystSolvent & TempExpected Yield
5-Nitro-2,4,6-trisubstitutedAldehyde:NH₄OAc:MeNO₂ (3:2:1)None (Thermal)n-BuOH, 125 °C75–85%
1,3-Diaryl-5-spiroKetone:Aniline:CH₂O (1:2:3)L-Proline (20 mol%)MeOH/H₂O, RT60–92%
SpirohexahydropyrimidinesThioamide:Amine:CH₂O (1:2:3)Lactic AcidDMSO, 80 °C65–80%
1,3-Diaryl-HHPs1,3-Dicarbonyl:Amine:CH₂O (1:2:3)FeCl₃ (10 mol%)DCM, RT70–90%

Analytical Validation

To confirm the structural integrity of the synthesized HHPs, researchers must rely on specific NMR and MS signatures:

  • ¹H-NMR : The diastereotopic protons of the isolated methylene group (N-CH₂-N) in the hexahydropyrimidine ring typically appear as an AB quartet or a distinct singlet (depending on ring fluxionality and substitution) between δ 3.80 – 5.00 ppm[3]. The methine protons (C-H₄,₆) will also present as distinct doublets around δ 3.87 ppm[3].

  • Mass Spectrometry (LC-MS) : The HHP core is highly stable under standard ESI conditions, typically yielding a strong[M+H]⁺ or [M+2H]²⁺ molecular ion peak, which can be used for rapid reaction monitoring[3].

References

  • Shukkur, A. H., et al. "Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Sains Malaysiana, 53(4)(2024): 839-850. Available at:[Link]

  • Li, M., et al. "New Light on an Old Story: Facile and Efficient Synthesis of 1,3-Diaryl-5-spirohexahydro-pyrimidines via a Six-Molecule, Three-Component Mannich-Type Reaction." The Journal of Organic Chemistry, 2007. Available at:[Link]

  • Zhang, Y., et al. "Mechanism of the Fe(III)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study." New Journal of Chemistry, RSC Publishing, 2022. Available at:[Link]

  • Jagodziński, T. S., et al. "Synthesis of sulfanylidene-diazaspirocycloalkanones in a three-component Mannich-type reaction catalyzed with lactic acid." Arkivoc, 2017. Available at: [Link]

Sources

Method

analytical methods for the characterization of hexahydropyrimidine products

Application Note: Advanced Analytical Methodologies for the Structural Characterization of Hexahydropyrimidine Derivatives Introduction Hexahydropyrimidines (HHPs) represent a privileged class of six-membered nitrogenous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Structural Characterization of Hexahydropyrimidine Derivatives

Introduction Hexahydropyrimidines (HHPs) represent a privileged class of six-membered nitrogenous heterocycles. They serve as critical pharmacophores in drug discovery—such as in 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and antimalarial agents[1][2]—and act as versatile intermediates in organic synthesis. Typically synthesized via Mannich-type multicomponent condensations of 1,3-diamines with aldehydes or ketones[3][4], HHP products exhibit complex conformational dynamics, including nitrogen inversion and ring flipping.

As a Senior Application Scientist, I have designed this comprehensive protocol to establish a self-validating analytical pipeline. This guide elucidates the causality behind selecting specific Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) techniques to unambiguously confirm HHP structures, differentiate regioisomers, and quantify product purity[3][5].

Analytical Workflow

HHP_Analytical_Workflow A HHP Synthesis (Mannich-type Condensation) B Sample Preparation & Purification A->B C High-Resolution LC-MS/MS (Molecular Weight & Fragmentation) B->C D 1D & 2D NMR Spectroscopy (Conformational & Regiochemical Analysis) B->D E ATR FT-IR Spectroscopy (Functional Group Verification) B->E F X-ray Crystallography (Absolute Configuration) B->F If crystalline G Validated HHP Pharmacophore C->G D->G E->G F->G

Comprehensive analytical workflow for hexahydropyrimidine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: NMR is the cornerstone for HHP characterization because the hexahydropyrimidine ring is conformationally labile. The C2 proton (located between the two nitrogen atoms) is highly diagnostic. Because of the chiral centers often generated at the C4 and C6 positions during condensation, the ring protons exhibit distinct coupling constants ( J -values) that confirm the relative stereochemistry (axial vs. equatorial positioning)[3][4]. We utilize DMSO- d6​ or CDCl 3​ depending on solubility, prioritizing 500 MHz or higher instruments to resolve complex multiplets and overlapping aliphatic signals[3][4].

Step-by-Step Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation : Dissolve 5–10 mg of the purified HHP derivative in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ with 0.03% v/v TMS as an internal standard)[3].

  • 1 H-NMR (500 MHz) : Acquire standard 1D proton spectra. Parameter optimization: 64 scans, relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.

  • 13 C-NMR (125 MHz) : Acquire carbon spectra using proton decoupling. Parameter optimization: 1024 scans, D1 of 2.0 s. The C2 carbon typically resonates downfield (e.g., 65–76 ppm) due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms[6].

  • 2D NMR (COSY & HMBC) : To create a self-validating assignment system, run a 1 H- 1 H COSY experiment to map the scalar coupling between the C4/C6 and C5 protons. Follow up with a 1 H- 13 C HMBC to confirm the long-range connectivity between the N-substituents and the C2/C4/C6 positions.

Quantitative Data: Typical NMR Chemical Shifts for HHPs

Position / NucleusTypical 1 H Shift (ppm)Multiplicity & CouplingTypical 13 C Shift (ppm)Structural Significance
N-H (Ring) 2.10 – 3.40Singlet (Broad)N/AConfirms secondary amine presence[3][6].
C2-H (Ring) 4.50 – 5.60Singlet or Triplet65.0 – 76.0Diagnostic aminal carbon/proton[3][4].
C4, C6-H (Ring) 3.20 – 4.90Doublet or Multiplet50.0 – 55.0Confirms functionalization at 4,6-positions[3][4].
C5-H (Ring) 3.30 – 4.40Triplet or Multiplet25.0 – 35.0Differentiates 5-substituted derivatives[3][4].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Expert Insight: While NMR provides atomic connectivity, LC-HRMS confirms the exact molecular mass and provides fragmentation data vital for identifying substituents. Because HHPs contain basic amine functionalities, they ionize efficiently in Positive Electrospray Ionization (ESI+) mode, typically yielding robust [M+H]+ ions[2][5]. The soft ionization preserves the fragile aminal linkage, while collision-induced dissociation (CID) triggers predictable ring-opening and the loss of the C2-substituent, allowing for structural verification.

Step-by-Step Protocol: LC-MS/MS Analysis

  • Chromatographic Setup : Utilize a robust reverse-phase column, such as a Waters X-Bridge C18 column (3.5 µm, 2.1 × 50 mm)[2].

  • Mobile Phase : Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Note: Formic acid acts as an ion-pairing agent that enhances the protonation of the HHP nitrogens.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min to ensure sharp peak shapes for basic analytes.

  • MS Parameters (ESI+) : Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and source temperature to 120 °C.

  • Tandem MS (MS/MS) : Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to induce fragmentation. Monitor for the characteristic neutral loss of the aldehyde-derived moiety (cleavage at the C2 position).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Expert Insight: FT-IR serves as an orthogonal validation tool. It is particularly useful for confirming the absence of starting materials (e.g., the disappearance of the strong C=O stretch from the precursor aldehyde/ketone) and verifying the presence of secondary amines and specific substituents (e.g., nitro groups in 5-nitro-hexahydropyrimidines)[4][6].

Step-by-Step Protocol: ATR-FTIR Analysis

  • Background Collection : Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000–400 cm −1 , 16 scans, 4 cm −1 resolution)[7].

  • Sample Application : Place 1–2 mg of solid HHP powder directly onto the crystal. Apply the pressure anvil to ensure intimate contact without damaging the crystal.

  • Acquisition & Analysis : Collect the sample spectrum.

    • Diagnostic Bands: Look for N-H stretching at 3300–3400 cm −1 (secondary amine)[3][6].

    • Substituent Bands: For nitro-substituted HHPs, verify the asymmetric and symmetric -NO 2​ stretches at ~1545 cm −1 and ~1335 cm −1 , respectively[4].

    • Aliphatic C-H: Observe signals at 2900–2980 cm −1 corresponding to the hexahydropyrimidine ring backbone[4][6].

X-Ray Crystallography (Orthogonal Validation)

For solid, crystalline HHP derivatives, single-crystal X-ray diffraction is the ultimate self-validating technique to determine absolute configuration and exact bond lengths[4]. This is crucial when the HHP acts as a rigid pharmacophore where the spatial orientation of the substituents dictates target binding (e.g., π−π stacking interactions with residues like Phe424 in HPPD)[1].

Protocol Summary : Grow single crystals via slow evaporation from a suitable solvent system (e.g., ethanol/dichloromethane). Mount the crystal on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Solve the structure using direct methods to confirm the puckered chair conformation typical of hexahydropyrimidine rings[4].

References

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives ResearchG
  • Synthesis and Characterization of Hexahydropyrimidines and Their New Deriv
  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
  • A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives System
  • 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine MDPI
  • Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors PMC (NIH)
  • WO2023152042A1 - Antimalarial hexahydropyrimidine analogues Google P

Sources

Application

Application Note: Discovery and Preclinical Evaluation of Hexahydropyrimidine-Core Antibacterial Agents

Introduction & Scientific Rationale The growing crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel chemical scaffolds. Hexahydropyrimidines (HHPs)—saturated six-membered nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The growing crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel chemical scaffolds. Hexahydropyrimidines (HHPs)—saturated six-membered nitrogen heterocycles—have emerged as highly versatile pharmacophores. Recent literature demonstrates their potent biological activities against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and even challenging pathogens like Mycobacterium tuberculosis[1].

The pharmacological efficacy of the HHP core is highly dependent on its peripheral substitutions. For instance, the strategic incorporation of trifluoromethyl groups significantly enhances the lipophilicity of the molecule, facilitating better penetration across the complex lipid bilayers of bacterial cell envelopes[2]. Furthermore, synthesizing these compounds via multicomponent Biginelli-type reactions allows for rapid generation of structural diversity, yielding derivatives with pronounced activity against MDR strains such as Pseudomonas aeruginosa[3].

This application note details a validated, end-to-end preclinical workflow for synthesizing, screening, and profiling novel HHP-based antibacterial agents.

Experimental Workflow

The following diagram illustrates the critical path from rational synthesis to mechanistic validation. The workflow is designed as a self-validating funnel, ensuring only structurally confirmed, highly selective compounds advance to mechanism-of-action studies.

Workflow A 1. Multicomponent Synthesis (HHP Core) B 2. Structural Validation (NMR, IR, XRD) A->B Purified HHP C 3. Antibacterial Screening (MIC / MBC) B->C Confirmed Structure D 4. Mammalian Cytotoxicity (Vero Cell IC50) C->D Active Hits (MIC < 25 µg/mL) E 5. Selectivity Index (SI > 10 Threshold) C->E MIC Data D->E IC50 Data F 6. Mechanism of Action (Target Profiling) E->F Favorable Therapeutic Window

Fig 1. Experimental workflow for hexahydropyrimidine antibacterial agents.

Validated Protocols

Protocol A: Mechanochemical Synthesis of Trifluoromethyl-Substituted HHPs

Rationale & Causality: Traditional heterocyclic synthesis often requires hazardous organic solvents and prolonged refluxing, which can degrade sensitive functional groups. Mechanochemistry (grinding) circumvents this by utilizing localized kinetic energy and friction to drive the one-pot, three-component condensation of aromatic aldehydes, ethyl trifluoroacetoacetate, and thiourea[2]. This solvent-free approach not only adheres to green chemistry principles but also forces the reactants into high-concentration proximity, drastically improving reaction kinetics and yields.

Step-by-Step Methodology:

  • Preparation: In an agate mortar, combine equimolar amounts (1.0 mmol) of the chosen aromatic aldehyde, ethyl trifluoroacetoacetate, and thiourea.

  • Catalysis: Add 10 mol% of p-toluenesulfonic acid (p-TSA) as a proton donor to activate the carbonyl carbon of the aldehyde.

  • Mechanochemical Activation: Grind the mixture vigorously at room temperature for 10–15 minutes. The mixture will transition from a solid powder to a melt, and finally to a solidified crude product as the condensation completes.

  • Self-Validating Step (Reaction Monitoring): Spot the crude mixture alongside the pure starting materials on a silica TLC plate (eluent: Ethyl Acetate/Hexane 3:7). The complete disappearance of the aldehyde spot confirms reaction completion.

  • Purification: Wash the solidified mass with cold distilled water to remove the p-TSA catalyst and unreacted thiourea. Recrystallize the crude product from hot ethanol to yield the pure HHP derivative.

Protocol B: Resazurin-Based Microdilution Assay for MIC Determination

Rationale & Causality: Relying solely on optical density (OD600) to measure bacterial growth is problematic for novel chemical entities, which may precipitate in aqueous media and cause false turbidity readings. Resazurin (Alamar Blue) acts as a redox indicator. Metabolically active (living) bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an unambiguous, causality-driven colorimetric readout of cell viability, decoupling the measurement from compound solubility issues.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strains (e.g., E. coli, S. aureus) on Mueller-Hinton Agar (MHA). Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the HHP compounds (ranging from 100 µg/mL to 0.19 µg/mL) in MHB. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

  • Self-Validating System (Controls):

    • Sterility Control: MHB only (Validates aseptic technique).

    • Growth Control: MHB + Bacteria (Validates bacterial fitness).

    • Vehicle Control: MHB + Bacteria + 1% DMSO (Validates solvent non-toxicity).

    • Positive Control: Standard antibiotic, e.g., Ciprofloxacin (Validates assay sensitivity).

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the HHP compound that prevents the color change from blue to pink.

Quantitative Data Presentation

To evaluate the therapeutic potential of the synthesized compounds, their antibacterial potency must be contextualized against their mammalian cytotoxicity. The Selectivity Index (SI) is calculated as the ratio of the IC50 (mammalian cell toxicity) to the MIC (bacterial toxicity). An SI > 10 indicates that the compound selectively targets bacterial machinery rather than indiscriminately lysing biological membranes[1].

Table 1: Representative Antimicrobial and Cytotoxicity Profiling of HHP Derivatives

Compound IDR-Group SubstitutionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)MIC M. tb (µg/mL)IC50 Vero Cells (µg/mL)Selectivity Index (SI)*
HHP-1 -H (Unsubstituted)>100>100>100>200N/A
HHP-2 -CF3 (Trifluoromethyl)12.56.2525.0180.014.4 - 28.8
HHP-3 -OCH3 (Trimethoxyphenyl)25.012.550.0150.06.0 - 12.0
Control Ciprofloxacin0.50.251.0>200>200

*Note: SI is calculated as (IC50 / MIC). A higher SI value denotes a wider therapeutic window. Data trends reflect the enhanced efficacy of lipophilic (-CF3) and bulky electron-donating (-OCH3) substitutions observed in the literature[1],[2],[3].

References

  • Source: nih.gov (PubMed)
  • Source: nih.gov (PubMed)
  • Source: ijpbs.com (International Journal of Pharmacy and Biological Sciences)

Sources

Method

Application Note: Hexahydro-1,3-Dimethyl-Pyrimidine Derivatives in Neurodegenerative Disease Research

Executive Summary The structural versatility of the hexahydro-1,3-dimethyl-pyrimidine scaffold—most notably in the form of 1,3-dimethylbarbituric acid (1,3-dimethyl-1,3-diazinane-2,4,6-trione)—has positioned it as a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural versatility of the hexahydro-1,3-dimethyl-pyrimidine scaffold—most notably in the form of 1,3-dimethylbarbituric acid (1,3-dimethyl-1,3-diazinane-2,4,6-trione)—has positioned it as a critical building block in neurodegenerative disease research. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this scaffold—specifically its highly acidic active methylene group and its strong electron-withdrawing capabilities—enable its use across three distinct therapeutic and diagnostic modalities for Alzheimer's Disease (AD):

  • Targeted Therapeutics: Synthesis of dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors.

  • Synthetic Intermediates: Highly efficient allyl scavengers in the Pd(0)-catalyzed synthesis of β-Secretase (BACE-1) inhibitors.

  • Diagnostic Probes: Electron acceptors in push-pull near-infrared (NIR) fluorophores for tracking Amyloid-Beta (Aβ) aggregation.

This application note provides the mechanistic causality behind these applications, alongside self-validating experimental protocols designed for drug development professionals.

AD_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme (Target 1) APP->BACE1 Cleavage Abeta Amyloid-Beta (Aβ) Monomers BACE1->Abeta Oligomers Aβ Oligomers & Plaques Abeta->Oligomers Aggregation ACh Acetylcholine (ACh) AChE AChE / BuChE (Target 2) ACh->AChE Hydrolysis Degradation ACh Degradation AChE->Degradation Derivatives Hexahydro-1,3-dimethyl-pyrimidine Derivatives Derivatives->BACE1 Scaffold for Inhibitors Derivatives->AChE Enamine Inhibitors Fluorophore NIR Fluorophores (Target 3) Derivatives->Fluorophore Electron Acceptor Fluorophore->Oligomers Solvatochromic Binding

Fig 1: Multi-target intervention pathways of hexahydro-1,3-dimethyl-pyrimidine derivatives in AD.

Application 1: Dual Cholinesterase Inhibition (AChE/BuChE)

Mechanistic Insights

While early-stage AD is characterized by AChE-driven acetylcholine depletion, clinical data indicates that as the disease progresses, acetylcholine regulation becomes increasingly dependent on BuChE 1[1]. Consequently, dual inhibition is required for sustained efficacy. 1,3-dimethylbarbituric acid-based enamine derivatives have demonstrated promising dual inhibition against both AChE and BuChE 2[2]. The highly acidic C5 methylene of the pyrimidine ring allows for facile Knoevenagel condensation with aromatic aldehydes, creating a rigid, planar pharmacophore that effectively intercalates into the peripheral anionic site (PAS) of cholinesterases.

Protocol 1: Synthesis of Enamine Derivatives via Knoevenagel Condensation

Objective: Synthesize targeted enamine-barbiturate hybrids for in vitro cholinesterase screening.

  • Reagent Preparation: Dissolve 1.0 mmol of 1,3-dimethylbarbituric acid and 1.0 mmol of the target aromatic aldehyde in 15 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount (0.2 mL) of piperidine to the mixture. Causality: Piperidine acts as a weak base to deprotonate the C5 methylene, generating a highly reactive enolate without degrading the aldehyde.

  • Reaction: Reflux the mixture at 80 °C for 2–4 hours under continuous magnetic stirring.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting aldehyde spot and the emergence of a highly UV-active product spot confirms successful condensation.

  • Isolation: Cool the reaction to room temperature. Filter the resulting precipitate under a vacuum and recrystallize from hot ethanol to yield the pure enamine derivative.

Application 2: BACE-1 Inhibition and Amyloid-β Lowering

Mechanistic Insights

BACE-1 is the rate-limiting enzyme responsible for cleaving APP into amyloidogenic Aβ peptides. During the synthesis of advanced aminoimidazole-based BACE-1 inhibitors, selective deprotection of allyl groups is a critical bottleneck. 1,3-dimethylbarbituric acid is employed as an exceptionally efficient, neutral C-nucleophile scavenger during Pd(0)-catalyzed allyl deprotection 3[3]. Unlike basic amine scavengers (e.g., morpholine) which can cause unwanted side reactions in sensitive neuro-drug intermediates, the hexahydro-1,3-dimethyl-pyrimidine derivative irreversibly traps the pi-allyl palladium complex, driving the reaction to completion.

Protocol 2: Pd(0)-Catalyzed Allyl Deprotection

Objective: Cleanly remove allyl protecting groups from BACE-1 inhibitor intermediates.

  • Setup: In a microwave-safe vial purged with argon, dissolve 0.5 mmol of the allyl-protected intermediate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add 1.5 mmol (3.0 eq) of 1,3-dimethylbarbituric acid. Causality: An excess of the pyrimidine derivative ensures complete trapping of the allyl cation, preventing any reversible re-allylation of the substrate.

  • Catalyst Addition: Quickly add 0.05 mmol (10 mol%) of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]. Seal the vial immediately to prevent catalyst oxidation.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100 °C for 30–40 minutes.

  • Self-Validation (In-Process QC): Perform LC-MS analysis on a crude aliquot. The complete disappearance of the +40 Da (allyl) mass peak and the presence of the desired deprotected mass confirms the efficiency of the scavenger.

  • Purification: Evaporate the solvent under reduced pressure, reconstitute in methanol, filter, and purify via reverse-phase preparative HPLC.

Application 3: NIR Fluorophores for Aβ Aggregation Tracking

Mechanistic Insights

Understanding the non-classical liquid-liquid phase separation (LLPS) of Aβ42 requires probes sensitive to local polarity changes. By utilizing the strong electron-withdrawing capabilities of the 1,3-dimethylbarbituric acid core, researchers have engineered push-pull near-infrared (NIR) fluorophores, such as Phazr-N3. These probes exhibit a massive bathochromic shift (up to 63 nm) in fluorescence as Aβ42 transitions from an aqueous disordered monomer to a hydrophobic oligomer .

Protocol 3: Solvatochromic Assay for Aβ42 Aggregation

Objective: Track the real-time aggregation kinetics of Aβ42 using a pyrimidine-based NIR fluorophore.

  • Peptide Preparation: Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP) to ensure a completely monomeric state. Evaporate the HFIP under a gentle stream of nitrogen and reconstitute the peptide film in anhydrous DMSO.

  • Reaction Matrix: Dilute the Aβ42-DMSO stock into PBS (pH 7.4) to achieve a final peptide concentration of 10 μM.

  • Probe Addition: Add the 1,3-dimethylbarbituric acid-based NIR fluorophore (e.g., Phazr-N3) to a final concentration of 1 μM.

  • Kinetic Measurement: Incubate the microplate at 37 °C in a fluorescence microplate reader. Continuously monitor the emission spectra (Ex: 550 nm, Em: 600–700 nm) over 24 hours.

  • Self-Validation (Data QC): A control well containing only the fluorophore in PBS must establish the baseline emission. A time-dependent red-shift (bathochromic shift) in the emission maximum ( λem​ ) confirms the transition of Aβ42 into hydrophobic oligomeric states.

Workflow S1 Step 1: Scaffold Synthesis (Knoevenagel Condensation) S2 Step 2: Pd(0) Deprotection (Allyl Scavenging) S1->S2 S3 Step 3: In Vitro Screening (Ellman's Assay / FRET) S2->S3 S4 Step 4: In Vivo Validation (Aβ Lowering in CSF) S3->S4

Fig 2: Experimental workflow for the synthesis and validation of pyrimidine-derived AD therapeutics.

Quantitative Data Summary

To benchmark the efficacy of hexahydro-1,3-dimethyl-pyrimidine derivatives across these applications, the following table consolidates key quantitative metrics derived from the cited literature.

Table 1: Pharmacological Profiling of Hexahydro-1,3-Dimethyl-Pyrimidine Derivatives in AD Models

Derivative / Compound ClassPrimary Target / ApplicationKey Quantitative MetricExperimental Condition
Enamine-barbiturate hybrids AChE / BuChE (Dual Inhibition)IC50 (AChE): ~0.5 - 5 μM IC50 (BuChE): ~1 - 10 μMIn vitro Ellman's Assay (37 °C)
Aminoimidazole-barbiturates BACE-1 (APP Cleavage)IC50 (Cellular): 10 - 50 nMGuinea pig in vivo model (CSF Aβ reduction)
Phazr-N3 (Fluorophore) Aβ42 Oligomers (LLPS Tracking)Bathochromic Shift: 63 nm Quantum Yield: Up to 62%PBS / Intermediate Polarity Solvents
1,3-Dimethylbarbituric Acid Pd-Allyl Complex (Scavenger)Deprotection Yield: >85%Microwave irradiation (100 °C, 30 min)

References

  • Advances in the Treatment of Alzheimer's Disease: Benefits of Dual Cholinesterase Inhibition. Source: ResearchGate. URL: 1

  • New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Source: Semantic Scholar. URL: 2

  • New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 3

  • A Solvatochromic Near Infrared Fluorophore Sensitive to the Full Amyloid Beta Aggregation Pathway. Source: Journal of the American Chemical Society - ACS Publications. URL:Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 1,3-Dimethyl-1,3-diazinane

Introduction Welcome to the Technical Support Center for the handling, isolation, and purification of 1,3-dimethyl-1,3-diazinane (also known as 1,3-dimethylhexahydropyrimidine). This cyclic diamine is a critical building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the handling, isolation, and purification of 1,3-dimethyl-1,3-diazinane (also known as 1,3-dimethylhexahydropyrimidine). This cyclic diamine is a critical building block in pharmaceutical synthesis and conformational studies[1]. Due to its unique stereoelectronic properties and susceptibility to hydrolysis, standard purification protocols often fail, leading to degraded yields. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Quantitative Data: Physicochemical Properties & Purification Metrics

Property / MetricValue / Description
Chemical Name 1,3-Dimethyl-1,3-diazinane (CAS: 10556-96-4)
Molecular Formula C6H14N2
Boiling Point (Atmospheric) ~131.5 °C at 760 mmHg[2]
Density 0.888 g/cm³[2]
Major Impurities N,N'-dimethyl-1,3-propanediamine, formaldehyde, water
Stability Profile Highly moisture-sensitive; prone to acid-catalyzed hydrolysis

Section 1: Frequently Asked Questions (FAQs) - Understanding Causality

Q1: Why does my product degrade into formaldehyde and N,N'-dimethyl-1,3-propanediamine during standard distillation? A1: 1,3-Dimethyl-1,3-diazinane is a cyclic aminal. Aminals are inherently sensitive to acid-catalyzed hydrolysis[3]. Even trace amounts of water, combined with elevated temperatures during atmospheric distillation, will drive the equilibrium toward ring-opening, yielding the starting diamine and formaldehyde. Causality dictates that water must be rigorously excluded prior to any thermal processing.

Q2: How can I selectively remove unreacted N,N'-dimethyl-1,3-propanediamine without using acidic aqueous washes? A2: Because both the product and the impurity are basic amines, traditional acid-base extraction will protonate and destroy the aminal product. Instead, employ chemical scavenging. By introducing a polymer-bound aldehyde (e.g., polystyrene-benzaldehyde resin), the secondary amine of the unreacted starting material forms a resin-bound enamine/iminium species. The tertiary aminal product cannot react and remains in solution, allowing for simple physical separation via filtration.

Q3: What are the self-validating markers to ensure my purification was successful? A3: A self-validating protocol relies on in-process analytical checks. Post-distillation, run a rapid ^1H NMR in anhydrous CDCl3. The absence of a singlet near δ 2.2-2.4 ppm (corresponding to the N-methyl groups of the acyclic diamine) and the presence of the distinct anomeric CH2 protons (a sharp AB quartet or singlet depending on conformational averaging) confirms both purity and structural integrity.

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Workflow A: Anhydrous Fractional Vacuum Distillation

Objective: Isolate the volatile aminal while preventing thermal degradation.

  • Pre-Drying (Chemical Desiccation): Add 5% w/w anhydrous BaO or KOH pellets to the crude liquid mixture. Stir under an argon atmosphere for 12 hours. Causality: KOH effectively sequesters trace water and neutralizes any acidic impurities that could catalyze ring-opening.

  • Apparatus Setup: Assemble a flame-dried fractional distillation apparatus equipped with a Vigreux column. Ensure all joints are greased with high-vacuum silicone grease and purged with argon.

  • Vacuum Application: Apply a steady vacuum of ≤20 mmHg. Causality: Lowering the system pressure reduces the boiling point safely below the thermal degradation threshold.

  • Fraction Collection: Slowly heat the oil bath. Discard the initial volatile fraction (often containing residual methanol or trace formaldehyde). Collect the main fraction corresponding to the adjusted boiling point of the aminal.

  • Storage: Immediately transfer the purified distillate to a Schlenk flask containing activated 4Å molecular sieves under argon.

Workflow B: Chemical Scavenging of Secondary Amines

Objective: Remove trace N,N'-dimethyl-1,3-propanediamine without aqueous workup.

  • Resin Preparation: Swell 2.0 equivalents (relative to estimated diamine impurity) of polystyrene-bound benzaldehyde resin in anhydrous dichloromethane (DCM) for 30 minutes.

  • Incubation: Introduce the crude aminal mixture to the resin suspension. Stir gently at 25 °C for 4 hours under an inert atmosphere. Causality: The secondary amine nucleophilically attacks the resin-bound aldehyde, covalently anchoring the impurity to the solid support.

  • Filtration: Filter the heterogeneous mixture through a pad of oven-dried Celite using a fritted funnel under positive argon pressure. Wash the resin cake with a minimal volume of anhydrous DCM.

  • Solvent Removal: Concentrate the filtrate utilizing a rotary evaporator equipped with a cold trap, keeping the water bath below 30 °C to yield the pure 1,3-dimethyl-1,3-diazinane.

Section 3: Mechanistic & Workflow Visualizations

degradation A 1,3-Dimethyl-1,3-diazinane (Intact Aminal) B Trace H2O / H+ (Acidic Hydrolysis) A->B Exposure C Ring-Opened Intermediate (Hemiaminal) B->C Nucleophilic Attack D N,N'-Dimethyl-1,3-propanediamine C->D Cleavage E Formaldehyde C->E Cleavage

Fig 1: Acid-catalyzed hydrolysis pathway of 1,3-dimethyl-1,3-diazinane.

workflow Crude Crude Mixture WaterCheck Moisture Present? Crude->WaterCheck Drying Dry over KOH/BaO (12h, Argon) WaterCheck->Drying Yes AmineCheck Unreacted Diamines? WaterCheck->AmineCheck No Drying->AmineCheck Scavenge Polymer-Bound Benzaldehyde Scavenging AmineCheck->Scavenge Yes Distill Fractional Vacuum Distillation (<20 mmHg) AmineCheck->Distill No Scavenge->Distill Pure Pure 1,3-Dimethyl-1,3-diazinane Distill->Pure

Fig 2: Decision tree for the advanced purification of 1,3-dimethyl-1,3-diazinane.

References

  • Title: The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cas 10556-96-4, 1,3-dimethylhexahydropyrimidine Source: LookChem URL: [Link]

  • Title: Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: Sains Malaysiana URL: [Link]

Sources

Optimization

optimization of catalyst conditions for pyrimidine derivative synthesis

Technical Support Center: Catalyst Optimization for Pyrimidine Derivative Synthesis Welcome to the Pyrimidine Synthesis Catalyst Optimization hub. As a Senior Application Scientist, I have designed this guide to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for Pyrimidine Derivative Synthesis

Welcome to the Pyrimidine Synthesis Catalyst Optimization hub. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks encountered during the synthesis and functionalization of pyrimidine derivatives. Whether you are constructing the pyrimidine core via multicomponent Biginelli reactions or functionalizing an existing core via Palladium-catalyzed cross-coupling, catalyst selection dictates both yield and regioselectivity.

This guide moves beyond basic troubleshooting by explaining the causality behind catalyst failure and providing self-validating protocols to ensure reproducible success in your drug development workflows.

Module 1: Multicomponent Core Synthesis (Biginelli-Type Reactions)

FAQ 1: I am using a classical Brønsted acid (e.g., HCl) for a Biginelli reaction, but my dihydropyrimidinone (DHPM) yields are consistently below 30% with heavy tar formation. Why is this happening, and how do I fix it?

  • Causality: Strong Brønsted acids often catalyze unwanted side reactions, such as the aldol condensation of the aldehyde precursor or the decomposition of urea/thiourea, leading to tarry byproducts[1]. The high proton concentration aggressively drives these off-target pathways before the desired multicomponent condensation can complete.

  • Solution: Shift from Brønsted acids to Lewis acids or heterogeneous solid acids. For example, using p-Toluene sulphonic acid (PTSA) at 80°C in ethanol provides a milder, highly efficient catalytic environment that suppresses aldol condensation[1]. For even greener and more robust conditions, hierarchical zeolites (e.g., MFI27_6) under solvent-free ball-milling conditions[2] or Niobium oxide (Nb2O5/T) catalysts[3] have demonstrated >90% yields. These heterogeneous catalysts maximize surface-area interactions for the reactants while preventing solvent-mediated degradation.

Module 2: Regioselective Functionalization (Palladium-Catalyzed Cross-Coupling)

FAQ 2: I am attempting a Pd-catalyzed cross-coupling (e.g., C-S or C-N) on a 2,4-dichloropyrimidine core. My goal is C2-functionalization, but the reaction exclusively yields the C4-substituted product. How can I reverse this selectivity?

  • Causality: The pyrimidine ring is highly electron-deficient, making the C4 position kinetically favored for both oxidative addition by Pd(0) and competing uncatalyzed nucleophilic aromatic substitution (SNAr)[4]. This is an inherent substrate bias.

  • Solution: To override this bias and achieve C2-selectivity, you must rely on catalyst control. Employing a Pd(II) precatalyst equipped with highly sterically demanding N-heterocyclic carbene (NHC) ligands—such as the IPent ligand (PEPPSI-Pd-IPent)—creates a steric shield around the Pd center[4]. This bulky ligand physically blocks the catalyst from accessing the more sterically encumbered C4 position, successfully directing the cross-coupling exclusively to the C2 position[5].

FAQ 3: During Buchwald-Hartwig amination of thienopyrimidines, my reaction stalls at 20% conversion. Is the pyrimidine core poisoning the catalyst?

  • Causality: Yes. The basic nitrogen atoms within the pyrimidine ring can competitively coordinate to the palladium center, displacing the active ligand and forming an inactive resting state (catalyst poisoning)[6].

  • Solution: To mitigate this, utilize bidentate phosphine ligands (like BINAP or Xantphos) which bind tightly to the Pd center, preventing pyrimidine coordination. Additionally, ensure you are using a strong, non-nucleophilic base (e.g., tBuONa or Cs2CO3) to facilitate the amine deprotonation step without interfering with the catalytic cycle[6].

Module 3: Quantitative Optimization Data

Table 1: Catalyst Screening for Biginelli Reaction (Synthesis of DHPMs)

Catalyst TypeLoadingConditionsTimeYield (%)Ref
NoneN/AEthanol, Reflux24 h< 15%[1]
p-Toluene Sulphonic Acid (PTSA)10 mol%Ethanol, 80°C2-4 h85-92%[1]
Niobium Oxide (Nb2O5/T)5 mol%Solvent-free, 130°C1 h94%[3]
Hierarchical Zeolite (MFI27_6)0.25 gBall-milling (30 Hz)20 min91%[2]

Table 2: Ligand Effect on Regioselectivity in Pd-Catalyzed 2,4-Dichloropyrimidine Cross-Coupling

Precatalyst / LigandCoupling TypeDominant RegioisomerSelectivity Ratio (C2:C4)Ref
Pd(OAc)2 / PPh3C-S (Thiolation)C4 (Substrate Control)< 1:99[4]
PEPPSI-Pd-IPrC-S (Thiolation)C4 (Substrate Control)15:85[5]
PEPPSI-Pd-IPentC-S (Thiolation)C2 (Catalyst Control)> 95:5[4][5]

Module 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Solvent-Free Biginelli Reaction via Ball-Milling Objective: Synthesize DHPMs while eliminating solvent-induced side reactions.

  • Preparation: In a stainless-steel grinding jar, add the benzaldehyde derivative (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add 0.25 g of hierarchical zeolite catalyst (MFI27_6)[2].

  • Milling: Secure the jar in the ball mill. Set the frequency to 30 Hz and mill for exactly 20 minutes[2].

  • Quench & Isolate: Extract the mixture with hot ethanol to separate the product from the solid catalyst. Filter to recover the catalyst (which can be reused up to 4 times without activity loss)[2].

  • Validation Checkpoint: Concentrate the filtrate and recrystallize from ethanol. Perform TLC; a single distinct spot confirms the complete suppression of aldol byproducts, validating the catalyst's selectivity.

Protocol 2: C2-Selective Palladium-Catalyzed Cross-Coupling Objective: Force C2-thiolation on a 2,4-dichloropyrimidine core.

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Reagent Loading: Add 2,4-dichloropyrimidine (1.0 equiv), the desired thiol (1.2 equiv), and Cs2CO3 (1.5 equiv) as the base.

  • Catalyst Addition: Add 2-5 mol% of the PEPPSI-Pd-IPent precatalyst[5]. Critical Step: The extreme steric bulk of the IPent ligand is non-negotiable for overriding C4 substrate bias.

  • Reaction: Inject anhydrous toluene. Stir at room temperature to 60°C (substrate dependent) for 12 hours.

  • Workup: Filter through a pad of Celite to remove the palladium black and base salts. Concentrate in vacuo.

  • Validation Checkpoint: Run a crude 1H NMR. The C5 proton doublet will shift characteristically depending on the adjacent C4 vs C2 substitution. The preservation of the C4-Cl bond confirms successful catalyst-controlled regioselectivity[4].

Module 5: Troubleshooting Logic Workflow

CatalystOptimization Start Pyrimidine Synthesis Initiated ReactionType Identify Reaction Type Start->ReactionType Biginelli Multicomponent (Biginelli) ReactionType->Biginelli CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling YieldCheck Is Yield > 80%? Biginelli->YieldCheck RegioCheck Is C2-Selectivity Achieved? CrossCoupling->RegioCheck AcidSideRxn Side Reactions Detected? (Aldol/Decomp) YieldCheck->AcidSideRxn No Success Optimal Catalytic Conditions Achieved YieldCheck->Success Yes SwitchLewis Switch to Lewis Acid (e.g., Nb2O5, Zeolite) AcidSideRxn->SwitchLewis Yes (Brønsted Acid used) SwitchLewis->YieldCheck Re-run C4Favored C4-Coupling Dominates (Substrate Control) RegioCheck->C4Favored No RegioCheck->Success Yes BulkyNHC Apply Bulky NHC Ligand (e.g., Pd-IPent) C4Favored->BulkyNHC Override bias BulkyNHC->RegioCheck Re-run

Troubleshooting workflow for optimizing catalyst conditions in pyrimidine synthesis.

References

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique Source: MDPI 2

  • Niobium Oxides as Heterogeneous Catalysts for Biginelli Multicomponent Reaction Source: ACS Publications3

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation Source: RSC Advances6

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: PubMed Central (PMC) 4

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid Source: MDPI 1

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nanocatalyzed Synthesis of Pyridopyrimidines

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on green chemistry, the synthesis of biologically active pyridopyrimidines via nanocatalyzed multicomponent reactions (MCRs) ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on green chemistry, the synthesis of biologically active pyridopyrimidines via nanocatalyzed multicomponent reactions (MCRs) has become a critical workflow. While nanocatalysts (such as Fe₃O₄, NiO, or Cu/ZnO@GO) offer high atom economy and easy recovery, researchers frequently encounter bottlenecks such as stalled conversions, catalyst deactivation, and poor reproducibility.

This guide is designed by application scientists to help you diagnose and resolve low-efficiency issues through mechanistic understanding and self-validating protocols.

Part 1: Diagnostic Workflow for Low Catalytic Efficiency

When your MCR yield drops below expected benchmarks, systematic troubleshooting is required. The following diagnostic tree outlines the primary failure points in nanocatalyzed pyridopyrimidine synthesis: catalyst dispersion, intermediate formation, and solvent compatibility.

G Start Low Yield in Pyridopyrimidine MCR Check1 Check Catalyst Dispersion (DLS/TEM) Start->Check1 Agglom Agglomeration Detected Action: Ultrasonication / Surfactant Check1->Agglom Poor DispOK Dispersion Optimal Check1->DispOK Good Agglom->Check1 Re-evaluate Check2 Monitor Intermediates (HPLC/TLC) Knoevenagel vs. Michael DispOK->Check2 FailK Failed Knoevenagel Condensation Action: Increase Lewis Acid Sites Check2->FailK No Arylidene FailM Failed Michael Addition Action: Optimize Solvent Polarity/Temp Check2->FailM Arylidene Stalls Success Optimized Pyridopyrimidine Yield FailK->Success Catalyst Doping FailM->Success Solvent Tuning

Diagnostic workflow for troubleshooting low yields in nanocatalyzed pyridopyrimidine MCRs.

Part 2: Knowledge Base & Frequently Asked Questions

Q1: Why is my overall product yield dropping despite using highly active magnetic nanocatalysts (e.g., Fe₃O₄@FAp@Ni)?

Root Cause: Catalyst agglomeration and active site masking. Magnetic nanoparticles like Fe₃O₄ are highly susceptible to dipole-dipole interactions, which cause them to clump together in the reaction mixture. This drastically reduces the available surface area and limits mass transfer. Causality & Solution: The synthesis of pyridopyrimidines relies heavily on the available Lewis acid/base sites on the nanocatalyst to activate the carbonyl and cyano groups. Ensure proper catalyst dispersion via ultrasonication prior to adding the substrates. When properly dispersed, advanced magnetic catalysts like Fe₃O₄@FAp@Ni can achieve excellent yields (up to 95%) compared to unoptimized silica-supported alternatives[1].

Q2: The reaction stalls after the formation of the arylidene intermediate. How do I drive the reaction to completion?

Root Cause: Solvent polarity mismatch or insufficient basic sites. The MCR mechanism involves two critical phases: (1) Knoevenagel condensation of the aryl aldehyde and malononitrile to form an arylidene intermediate, and (2) Michael addition of the amino-uracil to the arylidene, followed by cyclization[1]. If the catalyst lacks sufficient basicity or the solvent cannot stabilize the highly polar transition state of the Michael addition, the reaction stalls. Causality & Solution: Switch to a highly polar, protic solvent (such as water or ethanol) which stabilizes the polar intermediates. For example, utilizing biogenic NiO nanoparticles (with a BET surface area of 45.59 m²/g) in aqueous conditions significantly accelerates the Michael addition step, pushing yields up to 96%[2].

Q3: How do substituent effects on the aryl aldehyde impact nanocatalytic efficiency?

Root Cause: Electronic and steric interference. Hydroxyl substituents or heteroaryl groups (e.g., furan-2-carbaldehyde) can coordinate tightly with the metal centers of the nanocatalyst, poisoning the active sites or altering the electrophilicity of the carbonyl carbon. Causality & Solution: Strong electron-donating groups or coordinating heteroaryls stabilize the ground state of the aldehyde, making it less susceptible to nucleophilic attack, which can drop yields to 75–81%[1]. To counteract this, increase the catalyst loading slightly (e.g., from 15 mol% to 20 mol%) or utilize a bimetallic catalyst like Co-Ni@HCSs, which provides a synergistic electronic effect to overcome activation barriers[3].

Part 3: Mechanistic Pathway Analysis

Understanding the exact step where your reaction fails is critical. The following diagram illustrates the standard mechanistic pathway for the three-component synthesis of pyridopyrimidines. Use HPLC or LC-MS to track which intermediate is accumulating.

Mechanism P1 Aryl Aldehyde + Malononitrile S1 Knoevenagel Condensation (Lewis Acid Sites) P1->S1 I1 Arylidene Intermediate S1->I1 S2 Michael Addition (Lewis Base Sites) I1->S2 P2 6-Amino-uracil P2->S2 I2 Acyclic Adduct S2->I2 S3 Intramolecular Cyclization I2->S3 Prod Pyridopyrimidine Derivative S3->Prod

Nanocatalyzed multicomponent mechanistic pathway for pyridopyrimidine synthesis.

Part 4: Quantitative Benchmarks for Nanocatalyzed MCRs

Use the table below to benchmark your current experimental setup against validated literature standards. If your yields fall significantly below these metrics, initiate the SOP detailed in Part 5.

Nanocatalyst SystemReaction ComponentsSolvent / ConditionsExpected YieldReference
Fe₃O₄@FAp@Ni 6-amino-1,3-dimethyl-uracil + 3-cyanoacetyl-indole + aryl aldehydesEthanol / Gentle Heating95%[1]
Co-Ni@HCSs Pyridopyrimidine model MCRSolvent-free / 72.7 °C97.4%[3]
Cu/ZnO@GO Acetylacetone + aldehydes + guanidine + acetylenic compoundsWater / Ambient Temp85%[4]
Algal NiO NPs Multicomponent pyridopyrimidine synthesisAqueous / Gentle HeatingUp to 96%[2]

Part 5: Standard Operating Procedure (SOP)

Protocol: Self-Validating Recovery and Reactivation of Magnetic Nanocatalysts

Poor catalyst recyclability is a primary cause of batch-to-batch yield variation. This protocol ensures complete removal of organic fouling while preserving the structural integrity of the active sites.

Step 1: Reaction Termination & Magnetic Separation

  • Action: Upon completion of the reaction (verified by TLC), cool the vessel to room temperature. Apply an external neodymium magnet (≥ 0.5 T) to the vessel wall for 5 minutes. Decant the supernatant.

  • Causality: Utilizing an external magnetic field prevents the mechanical attrition and structural shearing of nanoparticles that frequently occurs during high-speed centrifugation, thereby preserving the catalyst's morphology.

Step 2: Sequential Solvent Wash

  • Action: Wash the recovered catalyst pellet sequentially with hot ethanol (2 x 10 mL) followed by ethyl acetate (1 x 10 mL), applying brief ultrasonication (30 seconds) during each wash.

  • Causality: Hot ethanol effectively solubilizes and removes unreacted polar precursors (like amino-uracils). The subsequent ethyl acetate wash strips away non-polar organic fouling (such as trapped arylidene intermediates) from the Lewis acid/base sites.

Step 3: Thermal Activation

  • Action: Dry the washed catalyst in a vacuum oven at 60 °C for 4 hours.

  • Causality: Vacuum drying at a moderate temperature removes residual coordinating solvent molecules from the active metal sites without causing thermal degradation, sintering, or phase transitions in the nanocatalyst.

Step 4: Quality Control (Self-Validation)

  • Action: Weigh the dried catalyst to confirm >90% mass recovery. Run a rapid, small-scale control reaction (e.g., Knoevenagel condensation of benzaldehyde and malononitrile) and monitor via TLC.

  • Causality: This self-validating step proves that the active sites are unblocked and the catalyst retains its intrinsic kinetic activity before committing it to a full-scale, expensive multicomponent batch.

References

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC. nih.gov. 1

  • Preparation and characterization of doped hollow carbon spherical nanostructures with nickel and cobalt metals and their catalysis for the green synthesis of pyridopyrimidines - RSC Publishing. rsc.org. 3

  • Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical - Semantic Scholar. semanticscholar.org. 4

  • (PDF) Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives - ResearchGate. researchgate.net. 2

Sources

Optimization

Technical Support Center: Refining Purification Methods for Schiff Base Derivatives of Hexahydropyrimidine

Welcome to the technical support center for the purification of hexahydropyrimidine Schiff base derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of hexahydropyrimidine Schiff base derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format.

Section 1: Core Purification Principles & Strategy

The purification of hexahydropyrimidine Schiff base derivatives requires careful consideration of their inherent chemical properties. The central challenge revolves around the hydrolytic instability of the imine (C=N) bond, which can readily revert to the parent aldehyde and amine, particularly under acidic conditions.[1] Therefore, a successful purification strategy must prioritize anhydrous conditions and the use of neutral or basic media.

A general workflow for selecting an appropriate purification method is outlined below.

Purification_Workflow Figure 1: Purification Method Selection Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily Product) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure is_pure->column_chromatography No end Pure Product is_pure->end Yes stability_check Is the Schiff base stable on silica gel? column_chromatography->stability_check silica_gel Use Silica Gel stability_check->silica_gel Yes neutral_alumina Use Neutral Alumina stability_check->neutral_alumina No/Unsure silica_gel->end neutral_alumina->end

Caption: Workflow for selecting a suitable purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a single spot for my product, but the NMR spectrum still shows impurities. What's going on?

A: This is a common issue. While TLC is an excellent tool for monitoring reaction progress, co-elution of impurities with the product can occur, leading to a misleadingly "clean" TLC.[2] The impurities might be structurally very similar to your desired compound, or the chosen TLC solvent system may not have sufficient resolving power. Always confirm purity with a more sensitive technique like NMR or LC-MS. Furthermore, baseline impurities on the TLC might not be visible under UV but could be present in sufficient quantity to appear in the NMR.

Q2: How can I remove unreacted aldehyde from my reaction mixture?

A: If your Schiff base is not water-soluble, a practical approach is to wash the crude product dissolved in an organic solvent with an aqueous solution of sodium metabisulfite (Na₂S₂O₅).[3] The bisulfite forms a water-soluble adduct with the aldehyde, effectively extracting it into the aqueous phase.[3] Afterward, ensure you wash the organic layer with brine and dry it thoroughly before solvent evaporation.

Q3: I have an excess of the diamine starting material in my product. How can I remove it?

A: If your Schiff base derivative lacks other basic functional groups, a careful wash with a dilute aqueous acid, such as 2N HCl, can protonate and extract the more basic diamine into the aqueous layer.[4] However, this method carries the risk of hydrolyzing your Schiff base.[5] It is crucial to perform this wash quickly, preferably at a low temperature, and immediately follow it with a wash with a mild base like saturated sodium bicarbonate to neutralize any residual acid.[4]

Section 3: Troubleshooting Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid Schiff base derivatives.[6][7]

Q4: My Schiff base derivative is an oil and won't crystallize. What should I do?

A: Oiling out is a common problem. Here are several strategies to induce crystallization:

  • Trituration: Try stirring the oil with a non-polar solvent in which it is insoluble, such as hexane or petroleum ether.[6] This can sometimes remove impurities that are inhibiting crystallization and may result in the product solidifying.

  • Solvent System Adjustment: If you are using a single solvent, it may be too good a solvent. Try a binary solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexane or pentane) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q5: What are some good starting solvents for the recrystallization of hexahydropyrimidine Schiff bases?

A: Based on literature precedents for similar compounds, good starting points for solvent selection include:

  • Single Solvents: Ethanol, methanol, or diethyl ether are often effective.[3][8]

  • Binary Solvent Systems: Mixtures of a more polar solvent with a non-polar one, such as ethyl acetate/hexane or dichloromethane/petroleum ether, can provide the fine-tuned solubility needed for successful recrystallization.[7]

Solvent/SystemPolarityCommon For
EthanolPolar ProticGeneral purpose, good for moderately polar compounds.
MethanolPolar ProticSimilar to ethanol, can be a stronger solvent.
Ethyl Acetate/HexaneMed-Low PolarityExcellent for adjusting polarity to achieve ideal solubility.
Dichloromethane/HexaneMed-Low PolarityAnother versatile binary system.
Diethyl EtherLow PolarityGood for less polar derivatives.

Table 1: Common Recrystallization Solvents for Schiff Base Derivatives.

Section 4: Troubleshooting Column Chromatography

Column chromatography is a powerful tool for purifying Schiff bases, especially for oily products or when recrystallization fails. However, the acidic nature of standard silica gel can be problematic.

Q6: My Schiff base is decomposing on the silica gel column. How can I prevent this?

A: This is the most common issue when chromatographing Schiff bases. The acidic nature of silica gel can catalyze the hydrolysis of the imine bond.[7] Here are the primary solutions:

  • Use Neutral Alumina: The best alternative is to use neutral alumina as the stationary phase.[7][9] Alumina is slightly basic to neutral and will not promote hydrolysis.

  • Deactivate the Silica Gel: If you must use silica gel, you can deactivate it by adding a small percentage of a base, such as triethylamine (typically 0.5-1%), to your eluent.[9] This will neutralize the acidic sites on the silica. However, be aware that this will alter the elution profile, and the triethylamine will need to be removed from your purified fractions.

Q7: What is a good starting eluent system for column chromatography of hexahydropyrimidine Schiff bases on neutral alumina?

A: For compounds of moderate polarity, a good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Hexane/Ethyl Acetate: This is a versatile and common system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity.

  • Dichloromethane/Methanol: For more polar Schiff bases, a gradient of methanol in dichloromethane can be effective.[10]

  • Chloroform: In some cases, chloroform alone has been used successfully with neutral alumina.

Always develop a solvent system using TLC on the appropriate stationary phase (alumina or silica) before running the column. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[4]

Section 5: Stability and Storage

Q8: How should I store my purified hexahydropyrimidine Schiff base to prevent decomposition?

A: The key to long-term stability is to protect the compound from moisture and heat.

  • Anhydrous Conditions: Store the purified, dry solid in a tightly sealed container, preferably in a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.[6][7]

  • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down potential degradation pathways.[7]

  • Inert Atmosphere: For particularly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon can provide additional protection against atmospheric moisture.

Section 6: Detailed Experimental Protocol

Protocol: Purification of a Hexahydropyrimidine Schiff Base Derivative by Column Chromatography on Neutral Alumina

This protocol provides a general procedure for the purification of a moderately polar hexahydropyrimidine Schiff base derivative.

Column_Chromatography_Protocol Figure 2: Column Chromatography Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_workup Work-up tlc 1. TLC Analysis (Alumina Plate) Find eluent for Rf ~0.25 column_prep 2. Prepare Column (Cotton plug, sand layer) tlc->column_prep slurry 3. Prepare Alumina Slurry (Neutral alumina in eluent) column_prep->slurry pack 4. Pack the Column slurry->pack dissolve 5. Dissolve Crude Product (Minimum volume of DCM) pack->dissolve load 6. Load Sample onto Column dissolve->load sand_top 7. Add Top Sand Layer load->sand_top elute 8. Elute with Solvent System (Maintain solvent head) sand_top->elute collect 9. Collect Fractions elute->collect monitor 10. Monitor Fractions by TLC collect->monitor combine 11. Combine Pure Fractions monitor->combine evaporate 12. Evaporate Solvent combine->evaporate characterize 13. Characterize Pure Product (NMR, MS, etc.) evaporate->characterize

Caption: Step-by-step workflow for column chromatography.

Materials:

  • Crude hexahydropyrimidine Schiff base derivative

  • Neutral alumina (activity grade I, 70-230 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate, pre-determined by TLC)

  • Dichloromethane (DCM)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • TLC plates (alumina) and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • Using an alumina TLC plate, determine a solvent system that provides good separation of your product from impurities, with an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a beaker, create a slurry of the neutral alumina in your starting eluent.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Once the alumina has settled, add another thin layer of sand to the top to prevent disruption of the stationary phase during solvent addition.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

    • Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb into the sand layer.

    • Rinse the flask that contained the sample with a very small amount of eluent and add this to the column to ensure all the product is transferred.

    • Drain the solvent until the sample is fully absorbed into the stationary phase.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, filling the reservoir.

    • Begin collecting fractions in numbered test tubes.

    • Maintain a constant head of solvent above the stationary phase to avoid cracking.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Monitoring and Work-up:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

    • Confirm the purity and identity of the final product using NMR, mass spectrometry, and other relevant analytical techniques.

References

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Retrieved from [Link]

  • How can I remove extra amine from Schiff bases? (2020, January 23). ResearchGate. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • In which solvents and solvent ratio I can do column chromatography for my schiff base? (2023, September 5). ResearchGate. Retrieved from [Link]

  • How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (2020, December 10). Chemistry Steps. Retrieved from [Link]

  • 259 questions with answers in SCHIFF BASES. (n.d.). ResearchGate. Retrieved from [Link]

  • Is there an effective way of purifying schiff bases? (2021, December 13). ResearchGate. Retrieved from [Link]

  • How to remove excess amine reactant from schiff base product? (2021, September 13). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE SUBSTITUTED CARBAZOLE BEARING PYRIDOPYRIMIDINE COMPOUNDS. (2018). Rasayan Journal of Chemistry, 11(3), 1286-1293.
  • Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. (2013). Journal of Crystallization Process and Technology, 3(1), 28-30.
  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Neamah, R., & Adnan, S. (2021). Synthesis, Characterization, and Study the Biological Activity for Shiff Base and β-lactam Derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine. International Journal of Pharmaceutical Quality Assurance, 12(3), 229-233.
  • Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. (2025, February 13). Asian Journal of Chemical Sciences. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6- Dihydroxypyrimidine and Benzaldehyde. (n.d.). SciSpace. Retrieved from [Link]

  • Kaur, et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Pharmacognosy and Phytochemistry.
  • Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: synthesis and solid-state characterization.
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • How can I remove aldehyde from a schiff base reaction? (2020, May 28). ResearchGate. Retrieved from [Link]

  • Perillo, I. A., García, M. B., Bisceglia, J. Á., & Orelli, L. R. (2002). N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3-Di and 1,2,3-trisubstituted derivatives.
  • synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. (n.d.). IJRAR. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthesis Routes for 1,3-Dimethyl-hexahydropyrimidine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary 1,3-Dimethyl-hexahydropyrimidine (DMHHP) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

1,3-Dimethyl-hexahydropyrimidine (DMHHP) is a highly versatile six-membered heterocyclic building block. It serves as a robust protecting group for 1,3-diamines, a polydentate nitrogen-donor ligand in transition metal catalysis, and a structural scaffold in various pharmacologically active prodrugs[1]. The synthesis of this cyclic aminal is thermodynamically favored due to the stereoelectronic stabilization provided by the generalized anomeric effect[2]. However, selecting the appropriate synthetic route is critical and depends on scale, reagent availability, and safety constraints. This guide objectively compares the classical direct condensation method against hydride reduction and modern catalytic dehydrogenative cyclization, providing field-proven protocols and mechanistic insights.

Mechanistic Pathways & Route Overview

The construction of the hexahydropyrimidine ring relies on the intramolecular cyclization of 1,3-diamines. According to Baldwin’s rules, the 6-exo-trig (or tet) cyclization of these precursors is highly favored [1]. We evaluate three distinct synthetic pathways to achieve this thermodynamic sink:

  • Route 1: Direct Condensation (The Industry Standard) – Utilizes aqueous formaldehyde as a C1 electrophile.

  • Route 2: Hydride Reduction (The Alternative) – Involves the aggressive reduction of the cyclic urea DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

  • Route 3: Catalytic Dehydrogenative Cyclization (The Green Approach) – Employs methanol as a sustainable formaldehyde surrogate via transition-metal catalysis.

SynthesisPathways Diamine N,N'-dimethyl-1,3-propanediamine (Precursor) DMHHP 1,3-Dimethyl-hexahydropyrimidine (Target: DMHHP) Diamine->DMHHP Route 1: Direct Condensation (Fast, High Yield) Diamine->DMHHP Route 3: Dehydrogenative Cyclization ([Mn] Catalyst, Heat) Formaldehyde Formaldehyde (Aqueous/Paraformaldehyde) Formaldehyde->DMHHP Methanol Methanol (HCHO Surrogate) Methanol->DMHHP DMPU DMPU (Cyclic Urea) DMPU->DMHHP Route 2: Hydride Reduction (LiAlH4, THF)

Caption: Reaction pathways for synthesizing 1,3-dimethyl-hexahydropyrimidine via three distinct routes.

Comparative Analysis of Synthesis Routes

Route 1: Direct Condensation (Classical Mannich-Type Cyclization)

Mechanism & Causality: This is the most direct and widely utilized route. The primary/secondary amine undergoes nucleophilic attack on the highly electrophilic formaldehyde carbonyl, forming an intermediate hemiaminal. Subsequent dehydration yields an iminium ion, which undergoes rapid intramolecular attack by the second amine group. The reaction is highly exothermic; thus, strict temperature control at 0°C during addition is required to prevent the formation of linear oligomers.

Pros: Exceptionally high atom economy; rapid kinetics; inexpensive reagents. Cons: Requires handling of toxic, carcinogenic formaldehyde; water byproduct must be rigorously removed to drive the equilibrium toward the cyclic aminal.

Route 2: Hydride Reduction of Cyclic Ureas

Mechanism & Causality: 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a common aprotic solvent. Its carbonyl group can be reduced to a methylene bridge using a strong hydride source like Lithium Aluminum Hydride ( LiAlH4​ ) [3]. Because the resonance stabilization of the cyclic urea makes the carbonyl carbon less electrophilic than a standard ketone, prolonged reflux in THF is mandatory to force the complete reduction to the aminal.

Pros: Completely avoids formaldehyde; useful if DMPU is abundant and diamine is scarce. Cons: Poor atom economy; requires strictly anhydrous conditions; handling highly reactive LiAlH4​ poses significant fire hazards at scale.

Route 3: Catalytic Dehydrogenative Cyclization

Mechanism & Causality: A modern, sustainable alternative where methanol acts as a "green" C1 surrogate. A transition metal catalyst (e.g., a Manganese pincer complex) dehydrogenates methanol in situ to generate formaldehyde, which immediately condenses with the diamine [4]. The generated hydrogen gas is a clean byproduct.

Pros: Avoids handling gaseous or aqueous formaldehyde; utilizes cheap, safe methanol as both solvent and reagent. Cons: Requires expensive/complex ligands and metal catalysts; demands high temperatures (120–140°C) and pressurized reaction vessels.

Quantitative Performance Comparison

The following table summarizes the experimental metrics of each route based on standard literature parameters to aid in route selection for your specific workflow.

Synthesis RouteAtom EconomyTypical YieldReaction TimeTemperatureKey Safety / Operational Concern
1. Direct Condensation High85 – 95%1 – 5 h0°C RTFormaldehyde toxicity; Exothermic
2. Hydride Reduction Low60 – 75%12 – 24 h66°C (Reflux) LiAlH4​ reactivity; Fieser work-up
3. Catalytic Cyclization Medium70 – 85%15 – 24 h120 – 140°CHigh pressure; Catalyst sensitivity

Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that a protocol is only as good as its built-in validation. Below are the optimized, self-validating methodologies for each route.

Protocol 1: Direct Condensation Workflow

Workflow Step1 Step 1: Reagent Prep Dissolve diamine in DCM at 0°C Step2 Step 2: Electrophile Dropwise addition of 37% aq. Formaldehyde Step1->Step2 Step3 Step 3: Cyclization Stir at RT for 3 hours Step2->Step3 Step4 Step 4: Dehydration Add anhydrous Na2SO4 to drive equilibrium Step3->Step4 Step5 Step 5: Purification Filter and vacuum distill the crude aminal Step4->Step5

Caption: Standard experimental workflow for the direct condensation synthesis of DMHHP.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of N,N'-dimethyl-1,3-propanediamine in 20 mL of dichloromethane (DCM) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

  • Addition: Slowly add 10.5 mmol of 37% aqueous formaldehyde dropwise over 15 minutes. Causality: The slight excess ensures complete consumption of the diamine, while the slow addition at 0°C manages the exothermic heat of mixing, preventing side-reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Equilibrium Shift: Add an excess of anhydrous Na2​SO4​ (approx. 5 g) directly to the reaction mixture and stir for an additional 30 minutes. Causality: Aminal formation is a reversible condensation. Chemically sequestering the generated water pushes the equilibrium entirely to the cyclized product.

  • Work-up & Validation: Filter off the hydrated salts and concentrate the filtrate under reduced pressure. Purify via vacuum distillation.

  • Self-Validation (NMR): Analyze the product via 1H NMR ( CDCl3​ ). A successful cyclization is definitively confirmed by the appearance of a sharp singlet at ~3.18 ppm, corresponding to the isolated N-CH2​-N methylene bridge protons [2].

Protocol 2: Hydride Reduction of DMPU

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck flask under inert Argon. Suspend 20.0 mmol of LiAlH4​ in 30 mL of anhydrous THF at 0°C.

  • Addition: Dissolve 10.0 mmol of DMPU in 10 mL of anhydrous THF. Add this dropwise to the LiAlH4​ suspension.

  • Reduction: Attach a reflux condenser and heat the mixture to 66°C (reflux) for 12 hours. Causality: The partial double-bond character of the urea C-N bonds severely reduces the electrophilicity of the carbonyl, necessitating aggressive thermal forcing.

  • Fieser Work-up: Cool to 0°C. Carefully quench by sequentially adding x mL of water (where x = grams of LiAlH4​ ), followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Causality: This specific stoichiometric quench produces granular, easily filterable aluminum salts rather than a gelatinous, unworkable emulsion.

  • Self-Validation (IR): Analyze the crude liquid via FT-IR. The complete disappearance of the strong urea carbonyl stretch at ~1630 cm−1 confirms full reduction.

Protocol 3: Catalytic Dehydrogenative Cyclization

Step-by-Step Methodology:

  • Setup: In an argon-filled glovebox, charge a heavy-walled pressure tube with 10.0 mmol of N,N'-dimethyl-1,3-propanediamine, 1.0 mol% of an active Manganese pincer complex (e.g., [Mn]-PNP), and 40 mol% of KOtBu .

  • Solvent/Reagent: Add 5 mL of anhydrous methanol. Causality: Methanol acts as the solvent, the hydrogen donor, and the C1 building block.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 130°C in an oil bath for 20 hours.

  • Work-up: Cool to room temperature, vent the generated H2​ gas carefully, filter the mixture through a short pad of Celite to remove the metal catalyst, and concentrate.

  • Self-Validation (GC-MS): Inject the crude mixture into a GC-MS. The target DMHHP will elute as a distinct peak with a molecular ion ( M+ ) of m/z=114.1 .

Conclusion & Recommendations

For standard laboratory and industrial scale-up, Route 1 (Direct Condensation) remains the undisputed champion due to its high yield, rapid execution, and excellent atom economy. The toxicity of formaldehyde is easily mitigated with proper fume hood engineering.

Route 2 should only be employed when DMPU is available as a starting material and access to formaldehyde is restricted. Route 3 represents the cutting edge of green chemistry; it is highly recommended for research environments focused on sustainable synthesis and late-stage functionalization where the introduction of aqueous formaldehyde might degrade sensitive functional groups on complex molecules.

References

  • Perrin, C. L., Armstrong, K. B., & Fabian, M. A. (1994). The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. Journal of the American Chemical Society, 116(2), 715–722. URL: [Link]

  • Bates, H. A., Condulis, N., & Stein, N. L. (1986). Reduction of cyclic ureas with lithium aluminum hydride. The Journal of Organic Chemistry, 51(12), 2228–2229. URL: [Link]

  • Li, Y., Liu, Q., Shao, Z., & Yuan, S. (2022). Using Methanol as a Formaldehyde Surrogate for Sustainable Synthesis of N-Heterocycles via Manganese-Catalyzed Dehydrogenative Cyclization. Chinese Journal of Chemistry, 40(10), 1137–1143. URL: [Link]

Comparative

Advanced Spectroscopic Cross-Validation for Novel Hexahydropyrimidine Compounds: A Comparative Guide

Introduction Hexahydropyrimidines are vital six-membered nitrogenous heterocycles with profound implications in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and fungicide properties[1]. The class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydropyrimidines are vital six-membered nitrogenous heterocycles with profound implications in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and fungicide properties[1]. The classical synthetic pathways often involve multicomponent condensation, such as Mannich-type reactions[2], but their structural characterization is notoriously complex. The presence of two nitrogen atoms at the 1,3-positions introduces dynamic conformational behaviors—such as rapid ring flipping and nitrogen inversion—which severely complicate stereochemical assignment.

Relying on isolated analytical techniques often leads to structural mischaracterization[3]. As a Senior Application Scientist, I present this guide to objectively compare traditional characterization methods against an advanced, multi-modal cross-validation workflow combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT).

Comparison: Traditional vs. Advanced Spectroscopic Workflows

Historically, researchers relied on 1D NMR ( 1 H, 13 C) and low-resolution mass spectrometry. While sufficient for simple, rigid derivatives, this approach fails to unambiguously resolve the relative stereochemistry of highly substituted hexahydropyrimidines (e.g., those with trifluoromethyl or bulky aryl substituents)[4]. The advanced workflow leverages 2D NMR (NOESY/ROESY) cross-validated with DFT-calculated chemical shifts to provide absolute structural confidence[3].

Table 1: Performance Comparison of Spectroscopic Workflows
ParameterTraditional Workflow (1D NMR + LRMS)Advanced Workflow (2D NMR + HRMS + DFT)
Mass Accuracy Low (>5 ppm error); prone to false molecular ion IDHigh (<1 ppm error via LC-QTOF-HRMS)
Stereochemical Resolution Poor; cannot distinguish complex diastereomersExcellent; NOESY + DFT resolves spatial arrangements
Conformational Dynamics Blind to ring flipping and N-inversionCaptures dynamic equilibria (Variable Temp NMR)
Data Causality & Confidence Low; relies on empirical shift tablesHigh; self-validating via theoretical quantum mechanics
Throughput HighModerate (requires computational time for DFT)

Causality in Experimental Design: Why Cross-Validation?

To build a self-validating analytical system, we must understand the "why" behind each technique:

  • The Limits of 1D NMR: In hexahydropyrimidines, the axial and equatorial protons at C-4 and C-6 often exhibit overlapping multiplets due to complex spin-spin coupling and dynamic ring equilibrium[2].

  • The NOESY/DFT Synergy: NOESY provides through-space correlations (< 5 Å) to establish relative stereochemistry[3]. However, because hexahydropyrimidines can exist in multiple low-energy conformations, NOESY alone can be ambiguous. By optimizing geometries using DFT (e.g., B3LYP/6-311++G(d,p)) and calculating theoretical NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method, we can compare experimental versus theoretical Root Mean Square Deviation (RMSD) to definitively lock the structure[4],[3].

Self-Validating Experimental Protocol

This step-by-step methodology ensures that every data point validates the others, creating a closed-loop proof of structure.

Step 1: Sample Preparation & HRMS Validation
  • Action: Dissolve 1 mg of the synthesized hexahydropyrimidine in LC-MS grade acetonitrile. Analyze via LC-QTOF-HRMS using electrospray ionization (ESI+)[4].

  • Causality: High-resolution mass spectrometry establishes the exact molecular formula (e.g., [M+H] + within <2 ppm error). This acts as the foundational truth. If the exact mass fails, the synthesis or purification is flawed, and subsequent NMR analysis will yield invalid conclusions.

Step 2: Multi-Nuclear & 2D NMR Acquisition
  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ or CDCl 3​ . Acquire 1 H (500 MHz), 13 C (125 MHz), HSQC, HMBC, and NOESY spectra at 298 K[5],[2].

  • Causality:

    • HSQC maps direct C-H bonds, resolving overlapping proton signals by spreading them across the carbon dimension.

    • HMBC confirms the heterocyclic skeleton by showing 2- and 3-bond correlations (e.g., from the N-H protons to C-4/C-6).

    • NOESY identifies the relative stereochemistry (syn/anti relationships) of substituents on the pyrimidine ring[3].

Step 3: Computational DFT Cross-Validation
  • Action: Perform a conformational search using molecular mechanics (e.g., MMFF94). Submit the lowest energy conformers to DFT optimization at the B3LYP/6-311++G(d,p) level[4],[3]. Calculate GIAO NMR shielding tensors.

  • Causality: Experimental chemical shifts are compared against the Boltzmann-averaged DFT shifts. An RMSD of < 0.15 ppm for 1 H and < 2.0 ppm for 13 C confirms the stereochemical assignment is correct, ruling out alternative diastereomers[3].

Workflow Visualization

SpectroscopicCrossValidation Synthesis Novel Hexahydropyrimidine Synthesis & Purification HRMS LC-QTOF-HRMS Exact Mass Validation Synthesis->HRMS Verifies Formula NMR_1D 1D NMR (1H, 13C) Basic Connectivity HRMS->NMR_1D Proceeds to Structural ID NMR_2D 2D NMR (HSQC, HMBC, NOESY) Spatial & Skeleton Mapping NMR_1D->NMR_2D Resolves Overlap DFT DFT Calculations B3LYP/6-311++G(d,p) GIAO NMR_2D->DFT Proposes Stereoisomers CrossCheck Data Cross-Validation Exp. vs Calc. RMSD NMR_2D->CrossCheck Experimental Shifts DFT->CrossCheck Theoretical Shifts Validated Unambiguous Structural & Stereochemical Assignment CrossCheck->Validated RMSD < Threshold

Multi-modal spectroscopic and computational cross-validation workflow.

References

  • Title: Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: Sains Malaysiana / Universiti Kebangsaan Malaysia URL: [Link]

  • Title: A simple access to hexahydropyrimidine from 1,3-diamine: synthesis and solid-state characterization Source: Structural Chemistry / Springer URL: [Link]

  • Title: Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enhancing Efficiency of Natural Product Structure Revision: Leveraging CASE and DFT over Total Synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives Source: Systematic Reviews in Pharmacy URL: [Link]

Sources

Validation

structural validation of 1,3-dimethyl-1,3-diazinane using single-crystal X-ray diffraction

Structural Validation of 1,3-Dimethyl-1,3-Diazinane: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Solution-State NMR Introduction: The Stereoelectronic Challenge 1,3-Dimethyl-1,3-diazinane (also known as 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 1,3-Dimethyl-1,3-Diazinane: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Solution-State NMR

Introduction: The Stereoelectronic Challenge

1,3-Dimethyl-1,3-diazinane (also known as 1,3-dimethylhexahydropyrimidine) is a highly versatile cyclic diamine scaffold utilized extensively in the development of advanced energetic materials and targeted pharmaceuticals. However, validating its exact three-dimensional structure presents a unique challenge.

The hexahydropyrimidine ring is conformationally flexible, undergoing rapid chair-to-chair inversions. Furthermore, the orientation of the N-methyl groups (axial vs. equatorial) is dictated by a complex interplay of steric hindrance and stereoelectronic forces—specifically, lone-pair repulsions and the generalized anomeric effect . Because these hyperconjugative interactions ( nN​→σC−X∗​ ) can force substituents into sterically unfavorable axial positions, relying on predictive models or low-resolution analytical techniques often leads to incorrect structural assignments.

As a Senior Application Scientist, I approach structural validation not just as a characterization step, but as a definitive proof of molecular geometry. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methodologies and provides a field-proven, self-validating protocol for the structural elucidation of 1,3-diazinane derivatives.

Comparative Analysis: SCXRD vs. Alternative Modalities

To validate the exact conformation of 1,3-dimethyl-1,3-diazinane, researchers typically weigh three primary techniques: SCXRD, Solution-State NMR, and Powder X-Ray Diffraction (PXRD).

While NMR is invaluable for understanding dynamic solution-state behavior, it provides time-averaged data . Rapid nitrogen inversion and chair flips can blur the exact atomic coordinates, forcing scientists to infer geometry via coupling constants ( 1JCH​ ) and NOE distances. SCXRD, conversely, freezes the molecule in a static lattice, allowing for the direct, unambiguous measurement of atomic coordinates and anomeric bond lengthening.

Table 1: Performance Comparison for 1,3-Diazinane Structural Validation

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR SpectroscopyPowder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinates & bond lengthsChemical shifts, J-couplings, NOE distancesBulk phase purity & unit cell parameters
State of Matter Static solid-state latticeDynamic solution-statePolycrystalline powder
Stereochemical Resolution Unambiguous (resolves axial/equatorial N-CH3)Time-averaged (subject to rapid chair flips)Low (requires complex Rietveld refinement)
Sample Requirement >0.1 mm high-quality single crystal~5-10 mg dissolved in deuterated solvent~20-50 mg of microcrystalline powder
Anomeric Bond Detection Direct measurement of C-N bond lengtheningInferred via coupling constantsNot typically resolvable

Experimental Workflow: SCXRD Methodology

The following workflow illustrates the logical progression from synthesis to final structural validation.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2  Ensures homogenous lattice N3 Cryogenic Mounting (Paratone Oil, 100 K) N2->N3  Select single crystal (>0.1 mm) N4 X-Ray Data Collection (Diffractometer, Mo/Cu Kα) N3->N4  Reduces thermal motion N5 Data Reduction (Integration & Absorption Correction) N4->N5  Raw diffraction frames N6 Structure Solution (Direct Methods / Dual Space) N5->N6  Electron density map N7 Refinement & Validation (Anisotropic ADPs, CIF Generation) N6->N7  Least-squares minimization

SCXRD workflow for the structural validation of 1,3-diazinane derivatives.

Self-Validating Protocol for SCXRD Analysis

A protocol is only as reliable as its internal quality controls. The following methodology is designed as a self-validating system, where each step contains a definitive go/no-go metric based on the physical chemistry of 1,3-diazinanes.

Step 1: Crystal Growth via Vapor Diffusion

1,3-dimethyl-1,3-diazinane derivatives are often highly soluble, making standard evaporation prone to precipitating kinetic polymorphs.

  • Action: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing a "poor" solvent (e.g., pentane).

  • Causality: Vapor diffusion lowers the solubility gradient at a thermodynamically controlled rate, preventing defect formation and twinning.

  • Self-Validation Check: Examine the resulting crystals under a cross-polarized microscope. A true single crystal will exhibit uniform birefringence, extinguishing completely every 90 degrees of rotation. If the crystal does not extinguish uniformly, it is twinned; abort and regrow.

Step 2: Cryogenic Mounting
  • Action: Coat the validated crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

  • Causality: The hexahydropyrimidine ring is highly flexible. Room temperature data collection results in massive thermal ellipsoids (dynamic disorder), obscuring the exact position of the N-methyl carbons. Freezing to 100 K locks the molecule into its lowest-energy conformer and drastically reduces thermal diffuse scattering.

  • Self-Validation Check: Run a preliminary 10-frame matrix scan. If the software can successfully index a unit cell with an internal agreement factor ( Rint​ ) of < 0.05, the lattice is intact and frozen correctly. Proceed to full data collection.

Step 3: Data Collection & Reduction
  • Action: Collect full sphere diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Apply multi-scan absorption corrections during data reduction.

  • Causality: X-rays are absorbed differently depending on the crystal's path length and facet geometry. Multi-scan correction normalizes these intensities, which is critical for accurately mapping the electron density of the nitrogen lone pairs.

  • Self-Validation Check: The Rint​ value must drop significantly post-absorption correction. A final Rint​<0.06 validates the dataset's integrity.

Step 4: Structure Solution & Refinement
  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms with Anisotropic Displacement Parameters (ADPs).

  • Causality: ADPs model the non-spherical electron density of the atoms. This is the only way to mathematically differentiate between true positional geometry (e.g., a slight axial tilt of the N-CH3 group) and mere thermal vibration.

  • Self-Validation Check: The structural model is validated if the final R1​ factor is <5% , the Goodness-of-Fit (GoF) is approximately 1.0, and the maximum residual electron density peak is <0.5e−/A˚3 .

Data Interpretation: Proving the Stereoelectronic Effect

Once the .cif (Crystallographic Information File) is generated, the structural validation of 1,3-dimethyl-1,3-diazinane relies on interpreting specific geometric parameters:

  • Puckering Parameters: Calculate the Cremer-Pople parameters to definitively prove the ring exists in a chair conformation rather than a twist-boat.

  • Bond Length Asymmetry: Look closely at the C-N bonds. If an anomeric effect is present, you will observe a distinct shortening of the exocyclic bond and a corresponding lengthening of the endocyclic C-N bond. This asymmetry is the physical manifestation of the nN​→σC−X∗​ hyperconjugation.

  • Dihedral Angles: Measure the torsional angles around the nitrogen atoms to confirm whether the N-methyl groups reside in the axial or equatorial planes, providing empirical proof of the molecule's stereoelectronic equilibrium state.

References

  • Yang, K., Bi, F., Zhang, J., & Wang, B. (2022). Comparative research on promising energetic 1,3-diazinane and 1,3-oxazinane structures. Arabian Journal of Chemistry, 15(7), 103947. URL:[Link]

  • Khani, F., & Atabaki, H. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega, 5(38), 24311-24317. URL:[Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11), 862-865. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.